molecular formula C6H8N2O2 B6259157 5-amino-6-methoxypyridin-2-ol CAS No. 1094935-67-7

5-amino-6-methoxypyridin-2-ol

Número de catálogo: B6259157
Número CAS: 1094935-67-7
Peso molecular: 140.1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) is a pyridine derivative with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol. This compound features a multifunctional pyridine ring substituted with an amino (-NH₂) group at position 5, a methoxy (-OCH₃) group at position 6, and a hydroxyl (-OH) group at position 2, making it a valuable and versatile scaffold in synthetic and medicinal chemistry . In scientific research, this compound serves as a key synthetic intermediate and building block for constructing more complex organic molecules. Its applications span multiple disciplines. In chemistry , it is utilized in the synthesis of complex organic structures. In biology , it is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. In medicine , it acts as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer drugs . The compound's mechanism of action in such contexts is attributed to its ability to interact with specific molecular targets and pathways; for instance, as a precursor for anti-cancer drugs, it may inhibit certain enzymes or pathways involved in cancer cell proliferation . The methoxypyridine motif is of significant interest in drug discovery, as demonstrated by its incorporation into advanced scaffolds like gamma-secretase modulators for Alzheimer's disease research, which aim to reduce Aβ42 peptide levels and require compounds with good solubility and blood-brain barrier penetration . The synthesis of 5-amino-6-methoxypyridin-2-ol can be achieved through a multi-step sequence starting from 2-aminopyridine, involving nitration, hydrolysis, chlorination, methoxylation, and a final catalytic hydrogenation step to reduce the nitro group to an amino group . This product is supplied with a purity of 95% and must be stored in a cool, dark place, sealed in dry conditions at 2-8°C . Attention: For research use only. Not for human or veterinary use.

Propiedades

Número CAS

1094935-67-7

Fórmula molecular

C6H8N2O2

Peso molecular

140.1

Pureza

95

Origen del producto

United States
Foundational & Exploratory

Reactivity Profile and Synthetic Utility of the 5-Amino Group in 5-Amino-6-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

5-Amino-6-methoxypyridin-2-ol (CAS 1094935-67-7) is a highly functionalized heterocyclic building block of significant value in medicinal chemistry and rational drug design. Featuring a unique substitution pattern—an amino group at C5, a methoxy group at C6, and a hydroxyl/oxo group at C2—this scaffold presents a complex electronic and steric environment. This whitepaper provides a comprehensive analysis of the reactivity of the 5-amino group, elucidating the causality behind its chemical behavior and providing self-validating experimental protocols for key synthetic transformations.

Structural and Electronic Profiling (The Causality of Reactivity)

To effectively harness the reactivity of the 5-amino group, one must first deconstruct the stereoelectronic interplay of the pyridine ring substituents.

  • Tautomeric Equilibrium: The molecule exists in a dynamic tautomeric equilibrium between 5-amino-6-methoxypyridin-2-ol and its pyridone counterpart, 5-amino-6-methoxypyridin-2(1H)-one. In polar protic or aprotic solvents, the pyridone form typically dominates, which directly impacts the electron distribution across the ring.

  • Electronic Enrichment vs. Steric Hindrance: The 5-amino group is inherently nucleophilic. Its nucleophilicity is further amplified by the electron-donating resonance (+M) effects of the adjacent 6-methoxy group and the 2-pyridone oxygen. However, the methoxy group exerts a competing inductive (-I) electron-withdrawing effect and introduces significant steric hindrance at the ortho position.

  • Causality in Reaction Design: The high electron density makes the amino group highly reactive toward strong electrophiles (e.g., acyl chlorides). However, in transition-metal-catalyzed reactions, the steric bulk of the ortho-methoxy group and the potential for the pyridone oxygen to chelate the metal catalyst necessitate careful ligand and base selection to prevent catalyst poisoning[1].

Core Reactivity Modalities

Acylation and Amidation

The 5-amino group readily undergoes acylation to form secondary amides. Due to the steric hindrance from the 6-methoxy group, highly reactive acylating agents (e.g., acyl chlorides or anhydrides) are preferred over standard carboxylic acid coupling. When using carboxylic acids, highly efficient coupling reagents like HATU, combined with a non-nucleophilic base (e.g., DIPEA), are required to drive the reaction to completion by forming a highly reactive HOAt ester intermediate.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

The Buchwald-Hartwig amination is a transformative tool for constructing N-aryl derivatives[2]. Aminopyridines are notoriously challenging substrates due to their propensity to coordinate and deactivate palladium catalysts[3]. For 5-amino-6-methoxypyridin-2-ol, the choice of the phosphine ligand is critical. Bidentate ligands with large bite angles (e.g., Xantphos) or bulky monodentate biaryl phosphines (e.g., BrettPhos) are highly effective[1]. These ligands facilitate the reductive elimination step while preventing the formation of stable, unreactive palladium-heteroatom complexes. Furthermore, inorganic bases like Cs₂CO₃ are generally preferred over strong alkoxides (like NaOtBu) to avoid unwanted side reactions or deprotonation of the pyridone moiety[1].

Reductive Amination

The primary amine can condense with aldehydes or ketones to form an imine intermediate, which is subsequently reduced to an alkylated amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mild nature and chemoselectivity, effectively reducing the imine without affecting the pyridine ring or the methoxy group.

Diazotization and Sandmeyer Pathways

The primary aromatic amine can be converted into a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at 0 °C. This versatile intermediate can undergo Sandmeyer reactions with copper(I) halides or pseudohalides to install halogens (Cl, Br) or a cyano group (-CN) at the C5 position, completely altering the scaffold's reactivity profile for subsequent cross-coupling.

Mechanistic Visualizations

Reactivity SM 5-Amino-6-methoxypyridin-2-ol Amide Amidation (Secondary Amide) SM->Amide R-COOH, HATU, DIPEA BHA Buchwald-Hartwig (N-Aryl Amine) SM->BHA Ar-Br, Pd-Cat, Base RedAm Reductive Amination (N-Alkyl Amine) SM->RedAm R-CHO, NaBH(OAc)3 Diaz Diazotization (Sandmeyer Products) SM->Diaz NaNO2, HCl, CuX

Reactivity pathways of the 5-amino group in 5-amino-6-methoxypyridin-2-ol.

Workflow Step1 Step 1: Preparation Combine reagents Pd2(dba)3, Xantphos Step2 Step 2: Degassing Evacuate & backfill with N2 (3x) Step1->Step2 Step3 Step 3: Reaction 1,4-Dioxane, 100°C 12-16 hours Step2->Step3 Step4 Step 4: Workup Filter via Celite Chromatography Step3->Step4

Step-by-step experimental workflow for palladium-catalyzed N-arylation.

Experimental Workflows (Self-Validating Systems)

Protocol A: Chemoselective Amidation using HATU

Causality: HATU generates a highly reactive HOAt ester intermediate, overcoming the steric hindrance of the ortho-methoxy group while remaining chemoselective for the amine over the pyridone oxygen.

  • Preparation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 5-amino-6-methoxypyridin-2-ol (1.0 equiv). Stir the reaction mixture at room temperature for 4–6 hours.

  • Validation & Workup: Monitor conversion via LC-MS. Upon complete consumption of the amine, quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig N-Arylation

Causality: Xantphos promotes the critical reductive elimination step, and Cs₂CO₃ provides sufficient basicity to drive the catalytic cycle without degrading the sensitive pyridone ring[1].

  • Preparation: In a Schlenk tube, combine 5-amino-6-methoxypyridin-2-ol (1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the tube with N₂ three times to ensure a strictly inert atmosphere.

  • Reaction: Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the tube and heat to 100 °C for 12–16 hours.

  • Validation & Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.

Quantitative Data Summary

Reaction TypeReagents / CatalystTypical Yield RangeChemoselectivity Focus
Amidation HATU, DIPEA, DMF, RT75% - 95%Highly selective for C5-NH₂ over C2-OH/Oxo
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃60% - 85%Avoids pyridone oxygen coordination
Reductive Amination NaBH(OAc)₃, DCE, RT70% - 90%Prevents over-alkylation (mono-alkylation preferred)
Diazotization NaNO₂, HCl, 0 °C50% - 75%Specific to primary aromatic amines

References

2.[3] Chemical Reviews Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS Publications URL:[Link]

4.[2] ACS Publications Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL:[Link]

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 5-Amino-6-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) is a highly functionalized, electron-rich heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Due to the orthogonal reactivity of its functional groups (amino, methoxy, and hydroxyl/pyridone), it offers versatile synthetic handles. However, its electron-rich aromatic core presents unique stability challenges. This guide synthesizes empirical hazard data with field-proven mechanistic insights to establish robust, self-validating protocols for the safe handling and application of this compound.

Structural Dynamics & Reactivity Profile

Understanding the structural dynamics of 5-amino-6-methoxypyridin-2-ol is critical for predicting its behavior on the bench. The molecule exists in a tautomeric equilibrium between its 2-pyridinol (aromatic) and 2-pyridone (lactam) forms.

Causality of Degradation: The synergistic electron-donating effects of the methoxy (-OCH₃) and amino (-NH₂) groups significantly elevate the highest occupied molecular orbital (HOMO) energy of the pyridine ring. This makes the core highly susceptible to auto-oxidation by ambient oxygen, leading to the formation of N-oxides or dark-colored quinone-imine polymeric byproducts. Consequently, the material must be rigorously shielded from light, oxygen, and moisture to maintain its synthetic viability [1].

Reactivity cluster_tautomer Tautomeric Equilibrium A 2-Pyridinol Form B 2-Pyridone Form A->B D O-Alkylation A->D Electrophile (Base) C N-Acylation B->C Acyl Chloride (HATU)

Tautomeric equilibrium and divergent synthetic pathways of 5-amino-6-methoxypyridin-2-ol.

Physicochemical & Hazard Profiling

To design an effective engineering control strategy, we must first analyze the empirical hazard data provided by chemical manufacturers [1][2]. The compound is classified under the Globally Harmonized System (GHS) primarily for acute oral toxicity.

Quantitative Data Summaries

Table 1: Physicochemical Properties

PropertyValue / Specification
CAS Number 1094935-67-7
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Physical Form Solid (Typically off-white to pale tan)
Purity Standard ≥ 95%
Storage Temperature 2-8°C (Refrigerated)
Atmosphere Inert (Argon or Nitrogen)

Table 2: GHS Hazard & Precautionary Statements

GHS CodeStatement TypeDescription
Signal Word WarningIndicates moderate hazard level.
H302 HazardHarmful if swallowed.
P264 PrecautionaryWash hands thoroughly after handling.
P270 PrecautionaryDo not eat, drink or smoke when using this product.
P301+P312 ResponseIF SWALLOWED: Call a POISON CENTER or doctor if unwell.
P330 ResponseRinse mouth.
P501 DisposalDispose of contents/container in accordance with local regulations.

Mechanistic Handling & Safety Protocols

Standard benchtop handling is insufficient for 5-amino-6-methoxypyridin-2-ol. Exposure to ambient humidity causes micro-condensation on the powder surface, creating a localized solvent micro-environment that drastically accelerates oxidation.

Engineering Controls & PPE:

  • Ventilation: Must be handled within a certified fume hood or a glovebox to prevent inhalation of airborne particulates.

  • PPE: Nitrile gloves (double-gloving recommended during transfer), chemical safety goggles, and a lab coat.

Handling S1 1. Storage: 2-8°C (Inert Atmosphere) S2 2. Equilibrate to Room Temp (Prevents Condensation) S1->S2 S3 3. Transfer to Glovebox (Ar/N2 environment) S2->S3 S4 4. Dispense & Weigh (Check for discoloration) S3->S4 S5 5. Reseal & Purge (Argon backfill) S4->S5

Step-by-step inert handling workflow to prevent oxidative degradation.

Experimental Workflows

Workflow A: Safe Weighing & Transfer Protocol under Inert Atmosphere

This protocol ensures the structural integrity of the compound is maintained during routine dispensing.

  • Thermal Equilibration: Remove the sealed container from 2-8°C storage and allow it to sit in a desiccator at room temperature for 30–45 minutes.

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the hygroscopic solid, triggering rapid oxidative degradation.

  • Inert Transfer: Move the sealed container into a glovebox or an argon-purged glovebag.

  • Self-Validating Quality Check: Open the container and visually inspect the solid.

    • System Validation: Pure 5-amino-6-methoxypyridin-2-ol is off-white to pale tan. If the solid has turned dark brown or black, significant oxidation has occurred, and the batch must be analyzed via LC-MS before use.

  • Dispensing: Weigh the required mass using an anti-static spatula to prevent aerosolization of the fine powder.

  • Resealing: Flush the headspace of the primary container with a gentle stream of Argon for 30 seconds, seal tightly with Parafilm, and return immediately to 2-8°C storage.

Workflow B: Chemoselective N-Acylation

The 5-amino group is highly nucleophilic, making it an excellent candidate for amide coupling. This protocol utilizes HATU to selectively acylate the amine over the tautomeric 2-hydroxyl/pyridone oxygen.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Activation: Stir the mixture at room temperature for 10 minutes to form the active OAt-ester.

  • Substrate Addition: Add 5-amino-6-methoxypyridin-2-ol (1.0 eq) to the reaction mixture.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise over 5 minutes.

    • Causality: DIPEA deprotonates the amine hydrochloride (if applicable) and drives the nucleophilic attack. Dropwise addition controls the mild exotherm and minimizes side reactions.

  • Self-Validating Reaction Monitoring: Stir for 2 hours at room temperature. Monitor the reaction via LC-MS.

    • System Validation: Look for the disappearance of the starting material mass signal ( m/z 141.1 [M+H]⁺) and the emergence of the target amide mass.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x) to isolate the product.

References

Methodological & Application

High-Yield Synthesis and Application of Pyridine-Derived Gamma-Secretase Modulators (GSMs) Using 5-Amino-6-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction: The Shift from Inhibition to Modulation in Alzheimer's Disease

For decades, the amyloid cascade hypothesis has driven the development of therapeutics for Alzheimer's disease (AD). The γ-secretase complex, an intramembrane-cleaving protease responsible for the final cleavage of the amyloid precursor protein (APP) into neurotoxic amyloid-beta (Aβ) peptides, has been a primary target [1]. Early clinical efforts focused on γ-Secretase Inhibitors (GSIs) (e.g., semagacestat). However, GSIs indiscriminately block the cleavage of all γ-secretase substrates, most notably the Notch receptor, leading to severe mechanism-based toxicities [2].

To circumvent these toxicities, the field has pivoted toward γ-Secretase Modulators (GSMs) . Unlike GSIs, GSMs allosterically bind to the γ-secretase complex (specifically the presenilin subunit) to enhance its processivity. This shifts the cleavage of APP away from the highly amyloidogenic Aβ42 towards shorter, more soluble, and neuroprotective peptides like Aβ38 and Aβ37, entirely without disrupting Notch signaling[3].

Among the most promising GSMs are pyridine-derived bridged heterocycles, such as the clinical candidate BPN-15606 . The synthesis of these potent modulators relies heavily on highly functionalized building blocks. 5-amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) serves as a critical, bifunctional starting material that enables the rapid construction of the GSM pharmacophore.

G APP Amyloid Precursor Protein (APP) BACE β-Secretase (BACE1) APP->BACE C99 C99 Fragment BACE->C99 GS γ-Secretase Complex C99->GS AB42 Aβ42 (Neurotoxic) GS->AB42 Pathogenic AB38 Aβ38 / Aβ37 (Neuroprotective) GS->AB38 Modulated NICD NICD (Cell Survival) GS->NICD Normal Physiology Notch Notch Receptor Notch->GS GSM γ-Secretase Modulator (GSM) GSM->GS Allosteric Shift GSI γ-Secretase Inhibitor (GSI) GSI->GS Total Blockade

Fig 1. Mechanistic divergence of γ-Secretase Modulators (GSMs) vs. Inhibitors (GSIs) on APP/Notch.

Chemical Strategy & Retrosynthetic Analysis

The core of BPN-15606 and its analogs features a highly substituted 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl moiety [1]. Constructing this dense heteroaromatic system de novo is inefficient. Instead, 5-amino-6-methoxypyridin-2-ol provides the exact substitution pattern required:

  • C5-Amine: Acts as the nucleophilic handle to construct the imidazole ring via condensation.

  • C6-Methoxy: Provides the necessary steric and electronic properties for optimal binding in the γ-secretase allosteric pocket.

  • C2-Hydroxyl: Exists in a tautomeric equilibrium with its pyridone form. It can be selectively activated into a triflate (leaving group) to facilitate a downstream Palladium-catalyzed Suzuki-Miyaura cross-coupling with the remainder of the GSM scaffold (e.g., a pyridazine ring).

Workflow SM 5-Amino-6-methoxypyridin-2-ol (Starting Material) Step1 Step 1: Imidazole Condensation (C5-Amine) SM->Step1 Int1 Intermediate 1: Imidazolyl-pyridin-2-ol Step1->Int1 Step2 Step 2: Triflation (C2-Hydroxyl) Int1->Step2 Int2 Intermediate 2: Pyridine-2-yl Triflate Step2->Int2 Step3 Step 3: Suzuki Coupling (C-C Bond Formation) Int2->Step3 Product Final GSM Scaffold (e.g., BPN-15606) Step3->Product

Fig 2. Step-by-step synthetic workflow for pyridine-derived GSMs using 5-amino-6-methoxypyridin-2-ol.

Experimental Protocols

The following protocols outline the self-validating, three-step synthesis of the GSM core. Each step includes mechanistic rationale to ensure reproducibility and high yields.

Step 1: Construction of the Imidazole Ring (Condensation)

Objective: Convert the C5 primary amine of 5-amino-6-methoxypyridin-2-ol into a 4-methyl-1H-imidazole. Causality Insight: We utilize a multi-component condensation with pyruvaldehyde (or its acetal equivalent) and an ammonium source. Acidic conditions (glacial acetic acid) are required to catalyze the imine formation and subsequent cyclization.

Procedure:

  • Charge a round-bottom flask with 5-amino-6-methoxypyridin-2-ol (1.0 equiv) and ammonium acetate (2.5 equiv).

  • Suspend the mixture in glacial acetic acid (0.2 M concentration).

  • Add pyruvaldehyde dimethyl acetal (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Self-validation: Monitor via LC-MS; the mass of the starting material (m/z 141) should cleanly shift to the product mass (m/z 206).

  • Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ to precipitate the product.

  • Filter, wash with cold water, and dry under vacuum to afford 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-ol as a solid (Typical yield: 75-82%).

Step 2: Activation of the Pyridin-2-ol (Triflation)

Objective: Convert the tautomeric C2-hydroxyl/pyridone into a highly reactive trifluoromethanesulfonate (triflate) leaving group. Causality Insight: While triflic anhydride (Tf₂O) is commonly used, it is overly aggressive and can cause unwanted reactions with the newly formed imidazole nitrogen. Using Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) provides a milder, highly selective triflation of the oxygen atom, preventing N-triflation side products [4].

Procedure:

  • Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

  • Add triethylamine (TEA) (2.0 equiv) and cool the solution to 0°C in an ice bath.

  • Add Comins' Reagent (1.1 equiv) portion-wise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Self-validation: TLC (DCM:MeOH 95:5) will show the disappearance of the highly polar starting material and the emergence of a faster-running, UV-active spot.

  • Quench with water, extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (silica gel) to yield 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl trifluoromethanesulfonate (Typical yield: 85-90%).

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Couple the activated triflate with a heteroaryl boronic ester (e.g., a substituted pyridazine boronic ester) to form the final bridged GSM scaffold. Causality Insight: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand (dppf) creates a sterically demanding environment around the palladium center, which accelerates the reductive elimination step and suppresses unwanted protodeboronation of the boronic ester.

Procedure:

  • In a Schlenk tube, combine the triflate intermediate (1.0 equiv), the desired pyridazine boronic acid pinacol ester (1.1 equiv), and Na₂CO₃ (3.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl₂ (0.05 equiv). Seal the tube and purge with nitrogen (3x vacuum/N₂ cycles).

  • Heat the reaction to 100°C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate.

  • Purify the crude mixture via preparative HPLC to isolate the final GSM compound (e.g., BPN-15606 analog) in high purity (>98%).

Quantitative Data & Pharmacological Validation

Compounds synthesized via this route utilizing the 5-amino-6-methoxypyridin-2-ol building block demonstrate profound in vitro and in vivo efficacy. Table 1 summarizes the pharmacological profile of the resulting GSM (BPN-15606) compared to a historical GSI (Semagacestat) [1][2].

Table 1: Comparative Pharmacological Profile of Pyridine-Derived GSM vs. GSI

ParameterGSM (BPN-15606)GSI (Semagacestat)Biological Implication
Aβ42 IC₅₀ (SHSY5Y cells) 7 nM12 nMBoth potently reduce neurotoxic Aβ42.
Aβ38 EC₅₀ (SHSY5Y cells) 18 nM (Increase)N/A (Decrease)GSMs actively promote neuroprotective Aβ38.
Notch Cleavage IC₅₀ > 25,000 nM< 10 nMGSMs avoid Notch-related gastrointestinal toxicity.
In Vivo Efficacy (Mice) 50% Aβ42 reduction at 10 mg/kg50% Aβ42 reduction at 30 mg/kgGSMs show superior central nervous system (CNS) penetration.
Mechanism of Action Allosteric ModulationActive Site InhibitionGSMs preserve normal physiological γ-secretase functions.

Conclusion

The use of 5-amino-6-methoxypyridin-2-ol as a foundational building block streamlines the synthesis of highly potent, pyridine-derived γ-secretase modulators. By leveraging its orthogonal functional groups (C5-amine and C2-hydroxyl), medicinal chemists can efficiently install the critical imidazole and biaryl linkages required for allosteric binding. This synthetic pathway not only ensures high yields and scalability but also accelerates the development of safer, disease-modifying therapeutics for Alzheimer's disease that are free from the toxicities that plagued earlier generations of inhibitors.

References

  • Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 Journal of Pharmacology and Experimental Therapeutics (2017)[Link]

  • Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention Journal of Experimental Medicine (2021)[Link]

  • γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation National Institutes of Health / PMC (2021)[Link]

  • Pyridine-derived γ-secretase Modulators Bioorganic & Medicinal Chemistry Letters (2011)[Link]

Application Notes and Protocols for the Investigation of 5-amino-6-methoxypyridin-2-ol in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex multifactorial pathologies, including the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, neuroinflammation, and oxidative stress. The current therapeutic landscape for AD is limited, highlighting the urgent need for novel drug candidates. This document provides a comprehensive guide for the investigation of a novel compound, 5-amino-6-methoxypyridin-2-ol , as a potential therapeutic agent for Alzheimer's disease. While direct evidence of this compound's efficacy in AD is not yet established, its chemical structure, featuring aminopyridine moieties, suggests potential for neuroprotective and other beneficial activities. This guide outlines a structured, multi-tiered in vitro screening strategy to rigorously evaluate its therapeutic potential against the key pathological hallmarks of AD. The protocols provided are designed to be self-validating and are grounded in established scientific principles, offering a clear roadmap for researchers in the field.

Introduction: The Rationale for Investigating 5-amino-6-methoxypyridin-2-ol

The aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, some aminopyridine-containing compounds have been explored for their potential in treating neurodegenerative diseases. For instance, certain 5-amino-5,6,7,8-tetrahydroquinolinones, which share a related structural motif, were designed as acetylcholinesterase inhibitors, a class of drugs used to manage AD symptoms[1]. Furthermore, various heterocyclic compounds derived from aminopyrimidines (structurally related to aminopyridines) have shown therapeutic potential, including anti-inflammatory and antioxidant properties, which are highly relevant to AD pathology.[2][3]

5-amino-6-methoxypyridin-2-ol possesses key functional groups—an amino group, a hydroxyl group (in its pyridin-2-ol tautomeric form), and a methoxy group—that could contribute to its biological activity. These groups may enable the molecule to interact with various biological targets, act as a metal chelator to reduce metal-associated oxidative stress, or serve as an antioxidant.[4]

This document provides a strategic workflow for the initial preclinical evaluation of 5-amino-6-methoxypyridin-2-ol . The proposed studies are designed to systematically assess its effects on Aβ aggregation, tau phosphorylation, neuroinflammation, and oxidative stress, thereby providing a comprehensive profile of its potential as a disease-modifying agent for Alzheimer's disease.

Tier 1: Primary In Vitro Screening Assays

The initial phase of investigation focuses on target-based, cell-free assays to determine if 5-amino-6-methoxypyridin-2-ol directly interacts with the key pathological proteins in AD.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay

Scientific Rationale: The aggregation of Aβ peptides, particularly Aβ42, into oligomers and fibrils is a central event in AD pathogenesis. Identifying compounds that can inhibit or modulate this process is a primary therapeutic strategy.[5][6][7] This assay will determine if 5-amino-6-methoxypyridin-2-ol can prevent the formation of Aβ fibrils.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

  • Preparation of Aβ42 Monomers:

    • Synthetically prepared Aβ42 peptide is dissolved in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL to ensure it is in a monomeric state.

    • The HFIP is then evaporated under a gentle stream of nitrogen gas, and the resulting peptide film is stored at -20°C.

    • Immediately before use, the peptide film is resuspended in dimethyl sulfoxide (DMSO) to a stock concentration of 5 mM.

  • Aggregation Reaction:

    • The Aβ42 stock solution is diluted in a suitable aggregation buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final concentration of 10 µM in a 96-well black, clear-bottom microplate.

    • 5-amino-6-methoxypyridin-2-ol is added to the wells at various concentrations (e.g., from 0.1 µM to 100 µM). A vehicle control (DMSO) and a known inhibitor (e.g., epigallocatechin gallate - EGCG) should be included.

    • Thioflavin T (ThT) is added to each well to a final concentration of 5 µM.

    • The plate is sealed and incubated at 37°C with continuous gentle shaking to promote aggregation.

  • Data Acquisition and Analysis:

    • Fluorescence is measured at regular intervals (e.g., every 30 minutes for 24-48 hours) using a plate reader with excitation at ~440 nm and emission at ~485 nm.

    • The fluorescence intensity, which is proportional to the amount of fibrillar Aβ, is plotted against time to generate aggregation kinetics curves.

    • The inhibitory effect of 5-amino-6-methoxypyridin-2-ol is calculated by comparing the final fluorescence values of the treated samples to the vehicle control.

Data Presentation:

Compound Concentration (µM)Maximum ThT Fluorescence (a.u.)% Inhibition
Vehicle Control10000%
0.19505%
170030%
1030070%
10015085%
EGCG (Positive Control)10090%

Causality and Interpretation: A dose-dependent decrease in ThT fluorescence would indicate that 5-amino-6-methoxypyridin-2-ol directly interferes with Aβ fibrillization. The kinetics of the aggregation curves can provide insights into whether the compound inhibits nucleation, elongation, or both phases of fibril formation.

Tau Protein Kinase Inhibition Assay

Scientific Rationale: Hyperphosphorylation of the tau protein leads to its dissociation from microtubules and subsequent aggregation into neurofibrillary tangles (NFTs), another pathological hallmark of AD.[8][9] Many kinases are implicated in this process, with glycogen synthase kinase-3β (GSK-3β) being a prominent one.[10] This assay will assess the potential of 5-amino-6-methoxypyridin-2-ol to inhibit the activity of key tau kinases.

Experimental Protocol: In Vitro Kinase Activity Assay (e.g., for GSK-3β)

  • Reagents and Materials:

    • Recombinant human GSK-3β enzyme.

    • A suitable substrate peptide for GSK-3β (e.g., a synthetic peptide with a phosphorylation site recognized by the enzyme).

    • ³²P-ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).

    • 5-amino-6-methoxypyridin-2-ol at various concentrations.

    • A known GSK-3β inhibitor (e.g., CHIR-99021) as a positive control.

    • Kinase reaction buffer.

  • Kinase Reaction:

    • The kinase reaction is set up in a microplate by combining the GSK-3β enzyme, the substrate peptide, and the kinase reaction buffer.

    • 5-amino-6-methoxypyridin-2-ol or the control inhibitor is added to the wells.

    • The reaction is initiated by the addition of ATP (spiked with ³²P-ATP if using the radioactive method).

    • The plate is incubated at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection of Phosphorylation:

    • For the radioactive method: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ³²P-ATP (e.g., using phosphocellulose paper). The amount of incorporated radioactivity is measured using a scintillation counter.

    • For non-radioactive methods (e.g., ADP-Glo™): The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based assay according to the manufacturer's instructions.

  • Data Analysis:

    • The kinase activity in the presence of 5-amino-6-methoxypyridin-2-ol is expressed as a percentage of the activity in the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

Data Presentation:

Compound Concentration (µM)Kinase Activity (% of Control)
Vehicle Control100%
0.198%
185%
1045%
10010%
CHIR-99021 (Positive Control)5%

Causality and Interpretation: A reduction in kinase activity with increasing concentrations of the compound would suggest that 5-amino-6-methoxypyridin-2-ol is a direct inhibitor of the target kinase. This provides a specific molecular mechanism for its potential therapeutic effect on tau pathology.

Tier 2: Cell-Based Assays for Neuroprotection and Anti-inflammatory Activity

Following the initial target-based screening, it is crucial to evaluate the effects of 5-amino-6-methoxypyridin-2-ol in a more biologically relevant context. Cell-based assays can provide insights into its ability to protect neurons from AD-related insults and to modulate the inflammatory response of glial cells.[11][12][13]

Neuroprotection Assay in a Neuronal Cell Line

Scientific Rationale: Neuronal cell death is the ultimate consequence of the pathological cascade in AD. This assay will determine if 5-amino-6-methoxypyridin-2-ol can protect neuronal cells from toxicity induced by Aβ oligomers or oxidative stress.[14][15][16]

Experimental Protocol: MTT Assay in SH-SY5Y Cells

  • Cell Culture:

    • Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Induction of Toxicity and Treatment:

    • Prepare Aβ42 oligomers by incubating monomeric Aβ42 at 4°C for 24 hours.

    • The cells are pre-treated with various concentrations of 5-amino-6-methoxypyridin-2-ol for 2-4 hours.

    • After pre-treatment, the cells are exposed to a toxic concentration of Aβ42 oligomers (e.g., 5 µM) or an oxidative stressor like hydrogen peroxide (H₂O₂) for 24 hours. Control wells should include untreated cells, cells treated with the toxic agent alone, and cells treated with the compound alone to assess its intrinsic toxicity.

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour incubation, the culture medium is removed, and fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

    • The absorbance is measured at ~570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control.

    • The protective effect of 5-amino-6-methoxypyridin-2-ol is determined by its ability to increase cell viability in the presence of the toxic agent.

Data Presentation:

TreatmentCell Viability (% of Control)
Untreated Control100%
Aβ42 Oligomers (5 µM)50%
Aβ42 + Compound (1 µM)65%
Aβ42 + Compound (10 µM)85%
Aβ42 + Compound (50 µM)95%
Compound alone (50 µM)98%

Causality and Interpretation: An increase in cell viability in the co-treatment groups compared to the group treated with the toxic agent alone indicates that 5-amino-6-methoxypyridin-2-ol has neuroprotective properties. The lack of toxicity of the compound alone is also a critical finding.

Anti-Neuroinflammatory Assay in Microglial Cells

Scientific Rationale: Neuroinflammation, mediated by activated microglia and astrocytes, is a key component of AD pathology.[17][18] Activated microglia release pro-inflammatory cytokines, which can contribute to neuronal damage.[19] This assay will evaluate the ability of 5-amino-6-methoxypyridin-2-ol to suppress the inflammatory response in microglial cells.

Experimental Protocol: Measurement of Nitric Oxide (NO) and Cytokine Release in BV-2 Microglial Cells

  • Cell Culture:

    • BV-2 murine microglial cells are cultured in appropriate media and seeded into 24-well plates.

  • Inflammatory Stimulation and Treatment:

    • Cells are pre-treated with various concentrations of 5-amino-6-methoxypyridin-2-ol for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells. Control wells should include untreated cells, cells treated with LPS alone, and cells treated with the compound alone.

    • The cells are incubated for 24 hours.

  • Measurement of Nitric Oxide (NO) Production:

    • After incubation, the cell culture supernatant is collected.

    • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.

  • Measurement of Pro-inflammatory Cytokines:

    • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using commercially available ELISA kits according to the manufacturer's protocols.

  • Data Analysis:

    • The concentrations of nitrite and cytokines in the treated groups are compared to the LPS-stimulated group.

    • The inhibitory effect of 5-amino-6-methoxypyridin-2-ol is calculated as a percentage reduction in the inflammatory markers.

Data Presentation:

TreatmentNO Production (% of LPS Control)TNF-α Release (% of LPS Control)
Untreated Control5%8%
LPS (100 ng/mL)100%100%
LPS + Compound (1 µM)80%85%
LPS + Compound (10 µM)40%45%
LPS + Compound (50 µM)15%20%

Causality and Interpretation: A dose-dependent reduction in the production of NO and pro-inflammatory cytokines indicates that 5-amino-6-methoxypyridin-2-ol has anti-inflammatory properties. This suggests that the compound could mitigate the detrimental effects of neuroinflammation in the AD brain.

Visualization of Experimental Workflows and Pathways

Experimental Workflow for In Vitro Screening

G T1_Abeta Aβ Aggregation Assay (ThT) T2_Neuroprotection Neuroprotection Assay (SH-SY5Y, MTT) T1_Abeta->T2_Neuroprotection If active T1_Tau Tau Kinase Assay (GSK-3β) T1_Tau->T2_Neuroprotection If active T2_Inflammation Anti-inflammatory Assay (BV-2, Griess, ELISA) T2_Neuroprotection->T2_Inflammation Start Compound: 5-amino-6-methoxypyridin-2-ol Start->T1_Abeta Start->T1_Tau

Caption: A tiered workflow for the in vitro evaluation of 5-amino-6-methoxypyridin-2-ol.

Simplified Alzheimer's Disease Pathological Cascade

G APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta Oligomers Toxic Aβ Oligomers Abeta->Oligomers Plaques Aβ Plaques Oligomers->Plaques Microglia Microglia Activation Oligomers->Microglia OxidativeStress Oxidative Stress Oligomers->OxidativeStress Plaques->Microglia Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Kinases (e.g., GSK-3β) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NeuronDeath Neuronal Death & Cognitive Decline NFTs->NeuronDeath Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Cytokines->NeuronDeath OxidativeStress->NeuronDeath

Caption: Key pathological pathways in Alzheimer's disease.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a robust framework for the initial investigation of 5-amino-6-methoxypyridin-2-ol as a potential therapeutic agent for Alzheimer's disease. A positive outcome in these in vitro studies would provide a strong rationale for advancing the compound to more complex models, such as primary neuronal cultures, iPSC-derived neurons, and ultimately, in vivo studies in animal models of AD.[12] Further investigations could also explore its effects on other relevant pathways, such as cholinergic function and metal ion homeostasis.[4][20] This systematic approach will enable a thorough evaluation of the compound's potential and provide the necessary data to support its further development as a novel treatment for this devastating disease.

References

  • Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy. PubMed. Available at: [Link]

  • Label-Free High-Throughput Screening Assay for Inhibitors of Alzheimer's Amyloid-β Peptide Aggregation Based on MALDI MS. ACS Publications. Available at: [Link]

  • tau Phosphorylation Assay. Innoprot. Available at: [Link]

  • Tau Phosphorylation Assay. Creative Bioarray. Available at: [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. Available at: [Link]

  • Alzheimer's Disease in vitro models. Innoprot. Available at: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available at: [Link]

  • Effective screen for amyloid β aggregation inhibitor using amyloid β-conjugated gold nanoparticles. PMC. Available at: [Link]

  • In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). NEUROFIT. Available at: [Link]

  • Aβ Peptide Aggregation Inhibition Assay. Creative Bioarray. Available at: [Link]

  • Assay design for Alzheimer's disease: key considerations and emerging trends. Drug Target Review. Available at: [Link]

  • Accelerating protein aggregation and amyloid fibrillation for rapid inhibitor screening. Royal Society of Chemistry. Available at: [Link]

  • Novel Protein Kinase Inhibitors Related to Tau Pathology Modulate Tau Protein-Self Interaction Using a Luciferase Complementation Assay. MDPI. Available at: [Link]

  • Identification of an ERK Inhibitor as a Therapeutic Drug Against Tau Aggregation in a New Cell-Based Assay. Frontiers. Available at: [Link]

  • The Role of Neuroinflammation in Alzheimer's Disease. University of Cambridge. Available at: [Link]

  • Neuroinflammatory Biomarkers in Alzheimer's Disease: From Pathophysiology to Clinical Implications. PMC. Available at: [Link]

  • Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization. PMC. Available at: [Link]

  • Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Oxford Academic. Available at: [Link]

  • Attenuated glutamate induced ROS production by antioxidative compounds in neural cell lines. RSC Publishing. Available at: [Link]

  • Induction of Oxidative Stress and Cell Death in Neural Cells by Silica Nanoparticles. ACS Publications. Available at: [Link]

  • Neuronal Damage Induced by Gradual Oxidative Stress in iPSC‐Derived Neurons: Implications for Ferroptosis Involvement and ALS Drug Evaluation. PMC. Available at: [Link]

  • Neuroinflammation in Alzheimer's disease: insights from peripheral immune cells. PMC. Available at: [Link]

  • Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures. eNeuro. Available at: [Link]

  • Researchers develop chemical compound with potential against Alzheimer's disease. EurekAlert!. Available at: [Link]

  • Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. ACS Publications. Available at: [Link]

  • Multipotent drugs with cholinergic and neuroprotective properties for the treatment of Alzheimer and neuronal vascular diseases. ScienceDirect. Available at: [Link]

  • Targeting Metal Imbalance and Oxidative Stress in Alzheimer's Disease with Novel Multifunctional Compounds. MDPI. Available at: [Link]

  • An Overview of Several Inhibitors for Alzheimer's Disease: Characterization and Failure. IPPT PAN. Available at: [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Journal of Experimental and Basic Medical Sciences. Available at: [Link]

  • Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing. Available at: [Link]

  • Neuroprotective effects of 5-aminolevulinic acid against neurodegeneration in rat models of Parkinson's disease and stroke. PubMed. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. Available at: [Link]

  • Neuroprotective Agents: A Simple Overview. Open Access Macedonian Journal of Medical Sciences. Available at: [Link]

  • Procognitive Potential of Neuroprotective Triazine 5-HT6 Receptor Antagonists Tested on Chronic Activity In Vivo in Rats: Computer-Aided Insight into the Role of Chalcogen-Differences on the Pharmacological Profile. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Five- and Six-Membered Heterocycles as an Anti-Diabetic Agent: An Overview. Journal of Chemical Reviews. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. Available at: [Link]

Sources

Application Note: Advanced Synthetic Strategies for Substituted Aminopyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, forming the core pharmacophore for a vast array of clinically approved drugs, including kinase inhibitors, GPCR ligands, and anti-inflammatory agents[1]. Because the basic pyridine nitrogen can participate in critical hydrogen-bonding interactions within target binding pockets, optimizing the substitution pattern around the aminopyridine ring is a routine yet critical task in lead optimization[2].

However, synthesizing these molecules presents distinct challenges. Traditional Nucleophilic Aromatic Substitution (SNAr) often requires harsh conditions that are incompatible with delicate functional groups, while transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) can lead to trace heavy metal contamination. Because aminopyridines are basic and highly chelating, they readily trap palladium, leading to false positives in high-throughput biological screening (PAINS-like behavior)[3].

As a Senior Application Scientist, selecting the correct synthetic route requires balancing substrate reactivity, steric hindrance, and the downstream purity requirements of biological assays.

SynthesisStrategy Start 2-Halopyridine Starting Material Eval Substrate Evaluation Start->Eval Cond1 Activated Ring / Strong Nucleophile Eval->Cond1 Pre-activated or EWGs Cond2 Unactivated Ring / Steric Hindrance Eval->Cond2 Electron-rich or neutral SNAr Mild SNAr Pathway (Metal-Free) Cond1->SNAr BHA Buchwald-Hartwig (Pd-Catalyzed) Cond2->BHA Prod Substituted 2-Aminopyridine SNAr->Prod BHA->Prod

Decision matrix for selecting the optimal 2-aminopyridine synthetic route.

Methodology 1: Mild Metal-Free SNAr via Pyridinium Activation

Mechanistic Rationale

Unactivated 2-halopyridines are notoriously sluggish in standard SNAr reactions because the pyridine nitrogen alone does not sufficiently stabilize the anionic Meisenheimer intermediate at ambient temperatures[4]. To bypass the need for harsh heating (100–160 °C), recent advances utilize bench-stable N-(1-alkoxyvinyl) 2-halopyridinium triflates. The N-(1-ethoxyvinyl) moiety acts as a dual-purpose group: it strongly withdraws electron density to activate the ring for room-temperature SNAr, and it protects the basic pyridine nitrogen to prevent unwanted side reactions or metal chelation[3].

Protocol 1: Mix-and-Stir SNAr with 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate

This protocol is self-validating: the formation of a highly polar intermediate confirms successful SNAr, followed by a distinct shift in retention time upon deprotection.

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate (1.0 equiv, 0.5 mmol).

  • Amine Addition: Add the desired primary or secondary amine nucleophile (1.1 equiv, 0.55 mmol).

  • Solvent: Suspend the mixture in anhydrous dichloromethane (DCM) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (2.0 mL). Note: DCM is preferred for standard amines; HFIP accelerates the reaction for sterically hindered nucleophiles via hydrogen-bond donation to the leaving group.

  • Reaction: Stir the mixture at room temperature (or gentle warming to 40 °C) open to the ambient atmosphere for 2–12 hours. Reaction completion can be monitored by LC-MS (look for the protected intermediate mass).

  • Deprotection (One-Pot cascade): To cleave the N-(1-ethoxyvinyl) activating group, add 3M methanolic HCl (1.0 mL) directly to the reaction mixture and stir for an additional 2 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting 2-aminopyridinium hydrochloride salt can often be used directly in subsequent steps or purified via reverse-phase preparative HPLC[3].

Methodology 2: Buchwald-Hartwig Cross-Coupling

Mechanistic Rationale

When dealing with highly unactivated halopyridines or exceptionally bulky secondary amines, SNAr pathways fail. The Buchwald-Hartwig amination overcomes this by utilizing a palladium catalytic cycle[5]. The choice of ligand is the critical variable here. Bidentate phosphine ligands with large bite angles, such as Xantphos or BINAP, are explicitly chosen because they enforce a specific geometry around the Pd(II) center that accelerates the final reductive elimination step, thereby suppressing unwanted β -hydride elimination (which would yield the reduced des-amino byproduct)[6].

BHCycle Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition (L_nPd(II)(Ar)X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (L_nPd(II)(Ar)(NHR)X) OxAdd->AmineCoord + R-NH2 Deprot Deprotonation by Base (L_nPd(II)(Ar)(NR)) AmineCoord->Deprot + Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Ar-NHR

Simplified palladium-catalyzed Buchwald-Hartwig amination cycle.
Protocol 2: Palladium-Catalyzed Amination of 2-Halopyridines

This protocol utilizes specific scavenging steps to ensure the trustworthiness of downstream biological data.

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction tube with the 2-halopyridine (1.0 equiv, 1.0 mmol), the amine (1.2 equiv, 1.2 mmol), Pd2(dba)3 (2.5 mol%, 0.025 mmol), Xantphos (5 mol%, 0.05 mmol), and sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol).

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene (4.0 mL). Note: Toluene is preferred to minimize solvent coordination to the Pd center, provided the substrates are soluble.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 90–100 °C for 8–16 hours[6].

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove bulk palladium black and insoluble salts.

  • Purification & Scavenging (Critical Step): Concentrate the filtrate. Due to the chelating nature of 2-aminopyridines, it is highly recommended to treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) in DCM for 2 hours prior to silica gel chromatography. This guarantees the final compound is free of assay-interfering palladium[6].

Quantitative Data Summary

The following table summarizes the operational parameters and performance metrics of the discussed methodologies to aid in rapid decision-making:

ParameterMild Activated SNArBuchwald-Hartwig AminationTraditional SNAr
Typical Yields 60% – 99%50% – 95%40% – 85%
Operating Temperature 20 °C – 40 °C80 °C – 110 °C100 °C – 160 °C
Key Reagents/Catalyst N-(1-alkoxyvinyl) triflatesPd2(dba)3, Xantphos, NaOtBuKF, DIPEA, or K2CO3
Substrate Scope Primary & secondary aminesBroad (tolerates bulky amines)Limited to activated rings
Primary Advantage No heavy metals; ambient conditionsWorks on unactivated/hindered ringsLow reagent cost
Key Limitation Requires pre-activation of pyridineMetal contamination riskHarsh conditions degrade leads

References

  • Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance ResearchG
  • Medicinal Chemistry of P2 and Adenosine Receptors: Common Scaffolds Adapted for Multiple Targets NIH / PMC
  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Deriv
  • The Buchwald–Hartwig Amination After 25 Years ResearchG
  • Comparative Study of the Synthetic Routes to Substituted 2-Aminopyridines Benchchem
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? NIH / PMC

Sources

Troubleshooting & Optimization

Troubleshooting Suzuki coupling with aminopyridine substrates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in synthetic organic chemistry: the Suzuki-Miyaura cross-coupling of aminopyridine substrates.

Aminopyridines present a unique dual-threat to palladium catalysis. The endocyclic pyridine nitrogen and the exocyclic primary/secondary amine lone pairs act as potent multidentate ligands. They can displace phosphine ligands, coordinate to the palladium(II) intermediates, and form highly stable, off-cycle resting states—ultimately leading to catalyst poisoning, precipitation of "palladium black," and reaction failure[1].

This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot, optimize, and successfully execute these challenging couplings.

Part 1: Diagnostic Workflow for Failed Reactions

Before adjusting parameters blindly, you must diagnose the specific mode of failure by analyzing the mass balance of your crude reaction mixture.

Workflow Start Failed Aminopyridine Suzuki Coupling MassBal Analyze Mass Balance (LC-MS / TLC) Start->MassBal SM_Recov Unreacted Aminopyridine + Pd Black Precipitation MassBal->SM_Recov Catalyst Death Deboron Massive Protodeboronation of Boronic Acid MassBal->Deboron Base/Solvent Issue Sol1 Ligand Issue: Switch to SPhos/XPhos or Buchwald Precatalysts SM_Recov->Sol1 Sol3 Severe Poisoning: Protect Amine (Acetamide/Imine) SM_Recov->Sol3 Sol2 Transmetalation Slow: Optimize Base (K3PO4) Increase Aqueous Phase Deboron->Sol2

Caption: Diagnostic decision tree for identifying and resolving aminopyridine Suzuki coupling failures.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction turns black within 30 minutes, and LC-MS shows completely unreacted aminopyridine halide. What is happening? A: You are experiencing rapid catalyst deactivation. Traditional ligands like PPh₃ or dppf are easily displaced by the highly basic aminopyridine nitrogens. The palladium is stripped of its supporting ligands, aggregates, and precipitates as inactive Pd(0) "black"[1]. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. The steric bulk of the dicyclohexyl groups and the biphenyl backbone creates a physical microenvironment that shields the palladium center, preventing the aminopyridine from coordinating while still allowing the necessary oxidative addition and transmetalation steps[2][3].

Q2: I am using SPhos, but I see massive protodeboronation (hydrolysis) of my boronic acid, while the aminopyridine remains unreacted. Why? A: Protodeboronation outcompetes transmetalation when the transmetalation step is too slow. This often occurs if the base is insoluble or if the boronic acid is highly electron-deficient. Solution: Transmetalation requires the formation of a reactive palladium-hydroxo or palladium-alkoxo species. Ensure you are using a biphasic solvent system (e.g., 1,4-Dioxane/H₂O 4:1) or an alcoholic solvent (n-butanol) to facilitate base solubility and boronate activation[3][4]. If the boronic acid is inherently unstable, consider slow-addition of the boronic acid via syringe pump, or switch to a MIDA boronate or potassium trifluoroborate (BF₃K) salt.

Q3: When should I abandon direct coupling and protect the free amine? A: If extensive ligand screening (SPhos, XPhos, RuPhos) and precatalyst use (Pd G3/G4) fail, or if your substrate contains multiple basic nitrogens (e.g., aminopyrimidines mixed with aminopyridines), protection is the most reliable fallback. Converting the amine to an acetamide significantly reduces the electron density on the nitrogen, eliminating its ability to poison the catalyst[1][5].

Part 3: Mechanistic Pathway & Ligand Causality

To understand why Buchwald ligands succeed where others fail, we must look at the catalytic cycle's divergence point after oxidative addition.

Pathway Pd0 Active Pd(0)L(n) OxAdd Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OxAdd Ar-X Poison Catalyst Poisoning Coordination of Aminopyridine Off-Cycle Dead End OxAdd->Poison Standard Ligands (e.g., PPh3) Transmet Transmetalation with Ar'-B(OH)2 OxAdd->Transmet Bulky Ligands (e.g., SPhos) RedElim Reductive Elimination Biaryl Product Transmet->RedElim RedElim->Pd0 Regeneration

Caption: Divergent pathways in Pd-catalyzed coupling: Steric shielding vs. catalyst poisoning.

Part 4: Quantitative Data & Condition Selection

The following table synthesizes field-validated conditions for aminopyridine couplings, demonstrating the causality between ligand choice, solvent, and yield[3][4].

Substrate TypeCatalyst / Ligand SystemBaseSolvent SystemTempYieldCausality / Rationale
Unprotected AminopyridinePd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)Toluene / H₂O100 °C< 20%High catalyst poisoning; PPh₃ is easily displaced.
Unprotected AminopyridinePd(OAc)₂ + SPhos (2-5 mol%)K₃PO₄ (2 eq)n-Butanol or Dioxane/H₂O80-100 °C> 85%SPhos provides steric shielding; aqueous phase activates base[3].
Unprotected AminopyridineXPhos Pd G2 (2 mol%)K₂CO₃ (2 eq)THF / H₂O60 °C> 90%Precatalyst ensures rapid generation of active Pd(0) without high heat[6].
Acetamide-ProtectedPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2 eq)DMF90 °C> 95%Protection removes coordinating ability; standard ligands become viable[1].

Part 5: Self-Validating Experimental Protocols

Protocol A: Direct Coupling of Unprotected Aminopyridines (SPhos Method)

This protocol utilizes the steric shielding of SPhos to prevent catalyst poisoning, a method pioneered by the Buchwald group[2][3].

Reagents:

  • Aminopyridine halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2.0 mol%)

  • SPhos (4.0 mol%)

  • K₃PO₄ (anhydrous, finely ground, 2.0 equiv)

  • 1,4-Dioxane / Degassed H₂O (4:1 ratio)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)₂ and SPhos. Evacuate and backfill the flask with ultra-pure Argon three times.

  • Substrate Addition: Add the aminopyridine halide, arylboronic acid, and K₃PO₄ to the flask. Repeat the Argon evacuation/backfill cycle three times. Self-Validation Check: Ensuring strict oxygen exclusion prevents the oxidative homocoupling of the boronic acid.

  • Solvent Introduction: Syringe in the 1,4-Dioxane and H₂O (previously sparged with Argon for 30 minutes).

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) to ensure adequate mixing of the aqueous and organic phases.

  • Monitoring: Monitor via LC-MS after 2 hours. The presence of the intermediate[Pd(Ar)(X)(SPhos)] without product formation indicates a transmetalation bottleneck—if observed, add an additional 0.5 equiv of H₂O to further solubilize the base.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: In Situ Protection-Coupling Sequence (Imine Route)

If Protocol A fails due to extreme substrate basicity, this one-pot protection-coupling method masks the primary amine as a transient imine, preventing Pd coordination[5].

Step-by-Step Methodology:

  • In Situ Protection: Dissolve the aminopyridine halide (1.0 equiv) in anhydrous toluene. Add benzaldehyde (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Imine Formation: Equip the flask with a Dean-Stark trap and reflux overnight to remove water. Self-Validation Check: Complete consumption of the starting material by TLC confirms successful imine formation.

  • Direct Coupling: Cool the crude toluene solution containing the protected imine to room temperature. Directly add the arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and 2M aqueous Na₂CO₃ (2.5 equiv).

  • Reaction: Heat the mixture to 90 °C for 2-4 hours under Argon.

  • Deprotection & Isolation: Cool the reaction and add 1M HCl to the biphasic mixture, stirring vigorously for 1 hour at room temperature to hydrolyze the imine back to the free amine. Basify the aqueous layer with NaOH to pH 10, extract with DCM, and purify.

References

  • BenchChem. "Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide." BenchChem Technical Support.
  • Billingsley, K. L., Anderson, K. W., Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angew. Chem. Int. Ed., 2006, 45, 3484-3488.
  • BenchChem. "Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyridin-3-amine." BenchChem Technical Support.
  • Caron, S., et al. "An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine." ACS Publications, 2001.
  • Martin, R., Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." PMC, 2008.
  • "Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig." Thieme Connect, 2024.

Sources

Purification of "5-amino-6-methoxypyridin-2-ol" reaction products

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) and its reaction products.

As a highly functionalized heterocyclic compound, 5-amino-6-methoxypyridin-2-ol presents unique chromatographic challenges. The molecule features an amphoteric profile (a basic primary amine and an acidic pyridinol), a highly electron-rich aromatic core, and dynamic structural equilibria. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your purification workflows.

I. Mechanistic Troubleshooting & FAQs

Q1: Why does my product streak severely from the baseline to the solvent front on normal-phase silica gel? A1: This is caused by the dynamic keto-enol tautomerism between the 2-pyridinol and 2-pyridone forms, compounded by the basicity of the 5-amino group. In polar environments and on acidic silica surfaces, the 2-pyridone tautomer is thermodynamically favored . The pyridone motif acts as a dual hydrogen-bond donor/acceptor, creating strong, multi-point interactions with the acidic silanol groups of the stationary phase.

  • The Solution: You must neutralize the silica surface. Adding a basic modifier like 1–2% Triethylamine (TEA) or utilizing amine-functionalized silica (NH2-silica) disrupts these hydrogen bonds, collapsing the tautomeric smearing into a sharp, symmetrical elution band .

Q2: My purified fractions are initially pale yellow but turn dark brown or black upon concentration. How can I prevent this degradation? A2: You are observing oxidative degradation. While pyridine rings are typically electron-deficient, the specific substitution pattern here—an amino group, a methoxy group, and a hydroxy/pyridone oxygen—pumps significant electron density into the ring. This drastically lowers the oxidation potential of the molecule, making it highly susceptible to aerobic oxidation into polymeric quinone-imine species .

  • The Solution: Treat the compound like an air-sensitive organometallic intermediate during concentration. Use strictly degassed solvents, perform rotary evaporation under a continuous Argon or N2 bleed, and store the final product in amber vials flushed with inert gas at -20°C.

Q3: The crude mixture is completely insoluble in standard normal-phase solvents (e.g., Hexane/EtOAc) but dissolves in water. How should I purify it? A3: The presence of both acidic and basic functional groups gives this compound a zwitterionic character at near-neutral pH, drastically reducing its solubility in lipophilic organic solvents.

  • The Solution: Abandon normal-phase silica. Switch to Cation-Exchange Chromatography (e.g., Dowex 50X8) or Reversed-Phase (C18) HPLC . Cation-exchange is particularly effective for removing large excesses of basic aminopyridines from neutral or acidic byproducts .

II. Structural & Chromatographic Data

To select the optimal purification route, compare the physicochemical interactions of your target product against the stationary phases outlined below.

Purification MethodStationary PhaseOptimal Mobile PhaseTarget Impurity RemovalPros / Cons
Modified Normal-Phase Silica Gel (60 Å)DCM / MeOH (90:10) + 1% TEANon-polar organic byproducts, starting materials.Pros: High capacity, scalable.Cons: Risk of on-column oxidation; requires modifier.
Reversed-Phase (RP-HPLC) C18-bonded SilicaH2O / MeCN + 0.1% Formic AcidClosely related regioisomers, tautomeric traps.Pros: Excellent resolution of isomers.Cons: Low loading capacity; requires lyophilization.
Ion-Exchange Dowex 50X8 (NH4+ form)20 mM Ammonium Acetate buffer (pH 8.5)Neutral organics, salts, large polymeric aggregates.Pros: Ideal for highly polar/zwitterionic states .Cons: Requires aqueous removal.

III. Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successful.

Protocol 1: Modified Normal-Phase Flash Chromatography (For Moderately Lipophilic Derivatives)

Use this protocol if your compound exhibits an Rf > 0.1 in 10% MeOH/DCM.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 90:10 ratio. Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen. Add 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel using the degassed mobile phase. Validation Checkpoint: Ensure the column bed is perfectly uniform; any channeling will exacerbate tautomeric tailing.

  • Sample Loading: Dissolve the crude 5-amino-6-methoxypyridin-2-ol in the minimum amount of degassed DCM. If solubility is poor, add drops of MeOH until clear. Load evenly onto the column.

  • Elution & Monitoring: Elute using the mobile phase under a positive pressure of Nitrogen. Monitor fractions using UV-Vis (254 nm).

  • 2D-TLC Validation: To ensure the compound is not degrading on the column, spot a fraction on a TLC plate. Run it in one direction, dry it, rotate 90°, and run it again. Self-Validation: A single spot on the diagonal confirms stability. Off-diagonal spots indicate active degradation.

  • Concentration: Pool the product-containing fractions and evaporate under reduced pressure at < 30°C. Backfill the rotary evaporator with Argon, not air.

Protocol 2: Cation-Exchange Chromatography (For Highly Polar / Zwitterionic Products)

Use this protocol if your compound stays at the baseline (Rf = 0) in standard organic solvents.

  • Resin Preparation: Swell Dowex 50X8 strongly acidic cation-exchange resin in deionized water. Convert it to the ammonium (NH4+) form by washing with 1.0 M Ammonium Acetate until the eluent pH stabilizes at ~7.0.

  • Loading: Dissolve the crude mixture in water (adjust to pH 4-5 with dilute acetic acid to ensure the 5-amino group is fully protonated). Load onto the column.

  • Washing: Wash the column with 2 column volumes (CV) of deionized water to remove neutral and acidic impurities. Self-Validation: Check the wash fractions by UV; the target aminopyridinol should remain bound to the resin.

  • Elution: Elute the target compound using 20 mM Ammonium Acetate buffer adjusted to pH 8.5 with aqueous ammonia. The basic pH deprotonates the amine, releasing it from the resin .

  • Recovery: Lyophilize (freeze-dry) the pure fractions to prevent oxidative thermal degradation and to remove the volatile ammonium acetate buffer.

IV. Decision Matrix Workflow

Use the following logical workflow to determine your purification strategy based on the crude mixture's properties.

PurificationWorkflow N1 Crude 5-amino-6-methoxypyridin-2-ol Reaction Mixture N2 Assess TLC Behavior (Polarity & Tautomerism) N1->N2 N3 Rf = 0 (Baseline) Highly Polar / Zwitterionic N2->N3 High Polarity N4 Rf > 0.1 with Tailing Moderate Polarity / Tautomeric N2->N4 Organic Soluble N5 Cation-Exchange Chromatography (e.g., Dowex 50X8) N3->N5 Bulk Desalting N6 Reversed-Phase (C18) or HILIC N3->N6 High Resolution N7 Normal-Phase Silica Gel + Basic Modifier (1% TEA) N4->N7 Tailing Mitigation N8 Oxidation Prevention (Degassed Solvents, Ar/N2) N5->N8 N6->N8 N7->N8

Figure 1: Decision matrix for the purification of 5-amino-6-methoxypyridin-2-ol based on polarity.

V. References

  • Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL:[Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography Analytical Biochemistry (PubMed) URL:[Link]

Technical Support Center: Methoxypyridine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of methoxypyridines and their derivatives is a cornerstone of medicinal chemistry and drug development. However, the ambident nature of the pyridine/pyridone core and the harsh conditions often required for functionalization frequently lead to frustrating side reactions.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to deliver field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your syntheses succeed on the first attempt.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I isolating 2-hydroxypyridine (or 2-pyridone) instead of 2-methoxypyridine during my SNAr reaction with sodium methoxide?

The Causality: This is the most common mode of failure in the nucleophilic aromatic substitution (SNAr) of 2-halopyridines. Sodium methoxide is highly hygroscopic. If your reagent or solvent contains trace moisture, the methoxide deprotonates the water to generate sodium hydroxide. Hydroxide is a highly competitive, "hard" nucleophile that readily attacks the electron-deficient 2-position of the halopyridine[1]. Once 2-hydroxypyridine is formed, it rapidly tautomerizes into the thermodynamically stable 2-pyridone, effectively killing the reaction and complicating purification.

The Solution: Never use old, bottle-stored sodium methoxide powder for sensitive SNAr reactions. Always generate your methoxide in situ using sodium metal and anhydrous methanol under an inert atmosphere.

SNAr_Hydrolysis Halo 2-Halopyridine MeONa NaOMe / MeOH (Anhydrous) Halo->MeONa SNAr Pathway NaOH NaOH / H2O (Trace Moisture) Halo->NaOH Competing Pathway Methoxy 2-Methoxypyridine (Target Product) MeONa->Methoxy Fast substitution Hydroxy 2-Hydroxypyridine (Side Product) NaOH->Hydroxy Hydrolysis Pyridone 2-Pyridone (Tautomer) Hydroxy->Pyridone Tautomerization

Fig 1: Competing SNAr and hydrolysis pathways in halopyridine methoxylation.

Q2: I am trying to synthesize a methoxypyridine via O-alkylation of 2-pyridone, but I keep getting an inseparable mixture of O- and N-alkylated products. How do I control the regioselectivity?

The Causality: 2-Pyridones are classic ambident nucleophiles due to their lactam-lactim tautomerism. The selectivity is governed by Hard-Soft Acid-Base (HSAB) theory. The oxygen atom acts as a "hard" nucleophile, while the nitrogen atom is "soft".

  • To force O-alkylation (Targeting Alkoxypyridines): You must use hard electrophiles (e.g., alkyl triflates, diazo compounds, or 2H-azirines) and oxophilic metal salts (like Ag₂CO₃) or Brønsted acid catalysts (like triflic acid) in non-polar solvents[2].

  • To force N-alkylation (Targeting N-Alkylpyridones): You must use soft electrophiles (e.g., alkyl iodides) and specific bases (like CsF) in polar aprotic solvents, or utilize specialized aqueous micellar systems (e.g., Tween 20) that enhance the nucleophilicity of the nitrogen[3].

Alkylation_Selectivity Lactam 2-Pyridone (Lactam Form) Lactim 2-Hydroxypyridine (Lactim Form) Lactam->Lactim Tautomeric Equilibrium N_Alkyl N-Alkylpyridone (N-Alkylation) Lactam->N_Alkyl Soft Electrophiles Polar Aprotic Solvents (e.g., CsF, Tween 20/H2O) O_Alkyl 2-Alkoxypyridine (O-Alkylation) Lactim->O_Alkyl Hard Electrophiles Ag+ Salts / Acid Catalysis (e.g., Triflic Acid)

Fig 2: Tautomerism-driven regioselectivity in the alkylation of 2-pyridones.

Q3: My purified methoxypyridine seems to degrade or isomerize into an N-methylpyridone during downstream high-temperature cross-coupling reactions. What is happening?

The Causality: You are observing an O-to-N alkyl migration. 2-Alkoxypyridines can undergo C–O bond cleavage followed by migration of the alkyl group to the ring nitrogen, driven by the thermodynamic stability of the resulting pyridone lactam core. This side reaction is highly accelerated by transition metals (such as Ir or Pd complexes used in cross-coupling) or the presence of alkyl halides[4].

The Solution: If your downstream chemistry requires palladium or iridium catalysis at elevated temperatures, consider adding sodium acetate (NaOAc). Studies have shown that specific additives like NaOAc can alter the coordination environment of the metal, suppressing β-hydrogen elimination and unwanted C–O cleavage pathways[4]. Alternatively, perform cross-coupling on the halopyridine before installing the methoxy group via SNAr.

Q4: I need to selectively demethylate a methoxypyridine in the presence of a methoxybenzene (anisole) moiety. Standard acids (BBr₃, HBr) destroy both. Is there a chemoselective method?

The Causality: Standard Lewis acids (like BBr₃) coordinate to any available basic oxygen, leading to global deprotection. However, the nitrogen atom in the pyridine ring is significantly more Lewis basic than the ether oxygens.

The Solution: Utilize L-selectride. The bulky hydride reagent chemoselectively coordinates to the pyridine network and cleaves the methoxypyridine methyl group via nucleophilic attack, leaving methoxybenzene (anisole) moieties completely untouched. This exact methodology was validated in the synthesis of omeprazole metabolites[5].

Part 2: Quantitative Data Summary

To assist in selecting the correct reaction conditions for your desired regioisomer, consult the following empirical data table compiled from recent methodology advancements:

Reaction TypeReagents / ConditionsTarget ProductYield RangeRegioselectivity (N:O or O:N)
N-Alkylation Alkyl halide, Tween 20 (2% w/w), H₂O, RT[3]N-Alkylpyridone40–94%>5:1 to >6:1 (N:O)
O-Alkylation 2H-azirine, Triflic acid (10 mol%), Toluene, 120 °C[2]2-Alkoxypyridine66–84%Exclusive O-alkylation
O-to-N Migration Cationic Ir(I) complex, NaOAc, Heat[4]N-AlkylpyridoneUp to 95%N/A (Intramolecular)
Demethylation L-selectride (3 equiv), THF, Reflux, 2h[5]2-Hydroxypyridine86–94%Chemoselective (Pyridine only)

Part 3: Standardized Experimental Protocols

Protocol A: Anhydrous SNAr Synthesis of 2-Methoxypyridine (Avoiding Hydrolysis)

This protocol utilizes in situ generated methoxide to create a self-validating, moisture-free system.

  • Preparation of Glassware: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a continuous stream of dry Argon.

  • Methoxide Generation: Add anhydrous methanol (10 mL per mmol of substrate) to the flask. Carefully add freshly cut, hexane-washed sodium metal (1.5 equivalents) in small pieces.

    • Self-Validation Check: The evolution of hydrogen gas confirms the active generation of NaOMe. Wait until all sodium has completely dissolved and the solution returns to room temperature.

  • Substrate Addition: Dissolve the 2-halopyridine (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the methoxide solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 65 °C). Monitor the reaction strictly by LC-MS (aliquots quenched in buffered water) rather than TLC, as halopyridines and methoxypyridines often co-elute.

  • Workup: Once complete (typically 4-12 hours), cool to room temperature. Quench with saturated aqueous NH₄Cl to neutralize excess methoxide (preventing downstream hydrolysis during extraction). Extract 3x with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective N-Alkylation of 2-Pyridones in Aqueous Micellar System[3]

A green, highly selective protocol that avoids the use of toxic polar aprotic solvents (like DMF) while suppressing O-alkylation.

  • Micelle Formation: In a reaction vial, prepare a 2% (w/w) solution of Tween 20 in deionized water. Stir for 10 minutes at room temperature to ensure complete micelle formation.

  • Reagent Loading: Add the 2-pyridone derivative (1.0 equivalent) and the chosen alkyl halide (1.2 equivalents).

  • Base Addition: Add an inorganic base (e.g., K₂CO₃, 1.5 equivalents).

  • Reaction Execution: Vigorously stir the suspension at room temperature (or up to 50 °C for sterically hindered secondary alkyl halides) for 12–24 hours.

    • Self-Validation Check: The reaction mixture will transition from a heterogeneous suspension to a cloudy emulsion as the N-alkylated product is formed and solubilized within the hydrophobic cores of the Tween 20 micelles.

  • Workup: Dilute the reaction mixture with water and extract 3x with dichloromethane (DCM). The N-alkylpyridone will partition into the organic layer. Wash the combined organics with brine, dry over MgSO₄, and purify via flash column chromatography.

References

  • Source: acs.
  • Source: acs.
  • Ir(I)
  • Source: thieme-connect.
  • Source: researcher.

Sources

Removal of palladium catalyst from "5-amino-6-methoxypyridin-2-ol" reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage purification bottlenecks in drug development. One of the most notoriously difficult challenges in pharmaceutical manufacturing is purging residual palladium from highly coordinating intermediates like 5-amino-6-methoxypyridin-2-ol .

Because this molecule acts as a powerful multidentate ligand, standard physical filtration methods will fail. This guide provides a mechanistic understanding of the problem and a field-proven, self-validating protocol to achieve International Council for Harmonisation (ICH) Q3D compliance.

Mechanistic Workflow for Palladium Clearance

PdRemoval A Crude Reaction Mixture (>5000 ppm Pd) B Celite Filtration (Removes Pd Black) A->B C N-Acetyl Cysteine Wash (Breaks Pd-Product Chelate) B->C D Thiol Scavenger Resin (Irreversible Pd Binding) C->D E Pure 5-amino-6-methoxypyridin-2-ol (<10 ppm Pd) D->E

Sequential thermodynamic workflow for palladium clearance from chelating APIs.

Troubleshooting Guide: Overcoming the Chelation Effect

Q1: Why is palladium retention exceptionally high in 5-amino-6-methoxypyridin-2-ol reactions, even after standard workup? A: The difficulty stems from the molecule's intrinsic coordination chemistry. 5-amino-6-methoxypyridin-2-ol possesses a pyridine nitrogen, a C5 primary amine, and a C2 hydroxyl group (capable of pyridone tautomerization). Similar to other aminopyridines, the nitrogen atoms act as strong ligands, forming highly stable, soluble complexes with palladium[1]. Because the thermodynamic stability of this product-metal complex is extremely high, standard physical filtration fails to break the coordination bonds. You must employ a chemical thermodynamic sink—a ligand with an even higher affinity for palladium—to outcompete the aminopyridine motif.

Q2: My initial filtration through a Celite pad only reduced palladium from 10,000 ppm to 8,600 ppm. What is the next logical step? A: Celite only removes heterogeneous, agglomerated Pd(0) particles (palladium black)[2]. To address the soluble, chelated Pd(II), you must introduce a liquid-liquid extraction step using a water-soluble chelator before applying expensive solid-supported scavengers. An aqueous wash with 2 is highly effective[2]. The thiol group aggressively binds Pd(II), pulling it into the aqueous phase and breaking the product-metal complex. Industrial case studies show this step alone can clear larger agglomerates and reduce Pd levels by an order of magnitude (e.g., 8,600 ppm down to ~975 ppm)[2].

Q3: After the aqueous wash, my Pd levels are still around 500–1,000 ppm. How do I reach the ICH limit of <10 ppm? A: This is where solid-supported metal scavengers become mandatory. Resins functionalized with multidentate thiols or trimercaptotriazine (e.g., SiliaMetS® Thiol or Biotage® MP-TMT) are the industry standard for this final polishing step[3]. These scavengers selectively bind the remaining trace palladium, targeting the smaller particles that aqueous washes cannot remove[2]. For instance, treatment with MP-TMT has been shown to consistently reduce palladium levels from 500–800 ppm to under 10 ppm[4].

Quantitative Data: Clearance Efficacy

The following table summarizes the expected palladium reduction at each stage of the optimized clearance process.

Purification StepMechanism of ActionExpected Pd Range (ppm)Product Loss Risk
Crude Reaction N/A5,000 - 30,000N/A
Celite Filtration Physical removal of Pd(0) agglomerates5,000 - 10,000Low
N-Acetyl Cysteine Wash Aqueous chelation of soluble Pd(II)500 - 1,500Low to Moderate
Thiol Scavenger Resin Solid-phase irreversible covalent binding50 - 200Low
TBME Slurry / Crystallization Crystal lattice exclusion< 10 (ICH Compliant)Moderate

Self-Validating Experimental Protocol

Sequential Palladium Clearance for 5-amino-6-methoxypyridin-2-ol Causality & Validation: This protocol relies on a self-validating thermodynamic gradient. We first use a highly accessible, water-soluble thiol to remove the bulk of the chelated palladium. By taking an ICP-MS aliquot at Step 3, the system validates the exhaustion of the product-Pd chelate. If the wash fails to drop Pd below 1,500 ppm, it indicates incomplete ligand exchange, prompting a re-wash before committing to the more expensive solid-supported resin for final parts-per-million clearance.

  • Initial Filtration: Dilute the crude reaction mixture in a suitable organic solvent (e.g., 2-MeTHF or EtOAc). Filter through a tightly packed Celite pad to remove precipitated Pd(0) black[1]. Rinse the cake with 2 volumes of solvent.

  • Aqueous Thiol Wash: To the organic filtrate, add an equal volume of a 5% (w/v) aqueous N-acetyl cysteine solution. Heat the biphasic mixture to 30–40 °C and stir vigorously for 4 to 6 hours[2]. (Note: Heating accelerates the ligand exchange kinetics, allowing the aqueous thiol to strip Pd(II) from the aminopyridine product).

  • Phase Separation & Validation: Separate the layers. Wash the organic layer once with brine to remove residual N-acetyl cysteine, then dry over anhydrous Na₂SO₄. Validation Checkpoint: Pull a 1 mL aliquot for ICP-MS. Proceed only if Pd < 1,500 ppm.

  • Solid-Supported Scavenging: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or SPM32) at 20% w/w relative to the theoretical product yield[3]. Stir the suspension at 40 °C for 12–22 hours[2]. (Note: The extended time and elevated temperature ensure the scavenger's pores are fully permeated and irreversible binding is kinetically achieved).

  • Final Polish: Filter off the scavenger resin through a fine frit. Concentrate the filtrate under reduced pressure and slurry the resulting solid in tert-butyl methyl ether (TBME)[2]. Filter to isolate the pure 5-amino-6-methoxypyridin-2-ol.

Frequently Asked Questions (FAQs)

Q: Can I just use activated carbon instead of specialized scavengers to save money? A: While activated carbon is a cost-effective adsorbent, its non-specific nature is highly problematic for polar, functionalized molecules[1]. For an API intermediate like 5-amino-6-methoxypyridin-2-ol, carbon treatment often leads to unacceptable yield losses due to non-specific product adsorption[1].

Q: What are the exact regulatory limits for palladium in final drug products? A: Under 5, the Permitted Daily Exposure (PDE) for palladium in oral medications is 100 μ g/day [5],[2]. For a standard 10 g daily dose, this translates to a strict limit of ≤10 ppm palladium in the final API[2].

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications | 6

  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes | PMC | 3

  • How to Remove Palladium in three easy steps | Biotage | 5

  • Palladium scavenging: From 1% to within ICH limits | Onyx Scientific | 2

  • Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures | Benchchem | 1

  • Using Metal Scavengers to Remove Trace Metals such as Palladium | Biotage | 4

Sources

Technical Support Center: Synthesis of 5-amino-6-methoxypyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-amino-6-methoxypyridin-2-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyridin-2-ol scaffolds. Given that direct, scalable routes to this specific substitution pattern are not widely published, this document provides a proposed synthetic pathway grounded in established heterocyclic chemistry principles. It addresses potential challenges, offers troubleshooting solutions, and details experimental protocols to facilitate your research and development efforts.

Proposed Synthetic Pathway

The synthesis of highly substituted pyridines often requires a multi-step approach. The following diagram outlines a plausible and logical pathway to access the target 5-amino-6-methoxypyridin-2-ol core, starting from a commercially available precursor. Each step is a common transformation in heterocyclic chemistry, and the subsequent troubleshooting guide is structured around the potential issues that may arise at each stage.

Synthetic_Pathway A 2,6-Dichloro-3-nitropyridine B 2-Amino-6-chloro-3-nitropyridine A->B Selective Amination (NH3) C 2-Amino-6-methoxy-3-nitropyridine B->C Methoxylation (NaOMe, MeOH) D 2,3-Diamino-6-methoxypyridine C->D Nitro Group Reduction (e.g., SnCl2, HCl) E 5-Amino-6-methoxypyridin-2-ol D->E Deaminative Hydroxylation (e.g., NaNO2, H2SO4)

Caption: Proposed multi-step synthesis of 5-amino-6-methoxypyridin-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized by reaction step. Each entry presents a potential problem in a question-and-answer format, explains the underlying chemistry, and provides actionable troubleshooting strategies.

Step 1: Selective Amination of 2,6-Dichloro-3-nitropyridine

Q1: My amination reaction is producing a mixture of products, including the di-aminated product and unreacted starting material. How can I improve selectivity for the 2-position?

A1: This is a classic issue of regioselectivity and over-reaction in nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. The nitro group strongly activates both the 2- and 6-positions to nucleophilic attack.[1][2] However, the 2-position is often more electronically favored. The formation of the di-aminated product occurs when the initial product, 2-amino-6-chloro-3-nitropyridine, reacts further.

  • Causality: The initial amination product is still activated towards a second substitution, although less so than the starting material. High temperatures and prolonged reaction times can drive the reaction to completion, forming the undesired di-substituted product.

  • Troubleshooting Strategies:

    • Control Stoichiometry: Use a slight excess, but not a large excess, of your ammonia source. A controlled addition of the aminating agent can help. A patent for a similar synthesis suggests using a moderate excess of aqueous ammonia.[3]

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A procedure for a related substrate suggests heating to a moderate 35-40°C.[3] Overheating will increase the rate of the second substitution.

    • Monitor the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant amounts of the di-substituted product form.

Q2: The reaction is sluggish and requires long reaction times, leading to decomposition. How can I accelerate the reaction without causing side products?

A2: Low reactivity can be due to several factors, including the choice of solvent and the nature of the aminating agent.

  • Causality: The solvent plays a crucial role in SNAr reactions by solvating the intermediate Meisenheimer complex.[4] A poor solvent choice can hinder the reaction.

  • Troubleshooting Strategies:

    • Solvent Choice: While methanol is commonly used,[3] consider more polar aprotic solvents like DMF or DMSO, which are excellent for SNAr reactions. However, be aware that they can be difficult to remove and may require higher temperatures, so a careful balance is needed.

    • Alternative Ammonia Source: Instead of aqueous or methanolic ammonia, consider using a solution of ammonia in a solvent like dioxane or THF.

Step 2: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

Q3: My methoxylation reaction is incomplete, even after extended reaction times. What is causing this?

A3: Incomplete conversion is a common issue when the nucleophile is not potent enough or when the reaction conditions are not optimal.

  • Causality: The amino group at the 2-position is an electron-donating group, which slightly deactivates the ring towards nucleophilic substitution compared to the starting di-chloro pyridine. The reaction requires a strong nucleophile and appropriate conditions to proceed to completion.

  • Troubleshooting Strategies:

    • Ensure Anhydrous Conditions: Sodium methoxide is highly reactive with water. Ensure your methanol and reaction setup are scrupulously dry. Any moisture will consume the methoxide and generate hydroxide, which can lead to unwanted side products.

    • Reagent Quality: Use freshly prepared or high-quality commercial sodium methoxide. A patent for a similar transformation uses a slight excess of sodium methoxide in methanol.[3]

    • Temperature Control: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50°C) may be required to drive it to completion. Monitor by TLC to avoid decomposition.

Q4: I am observing the formation of a byproduct that appears to be the corresponding 6-hydroxy derivative. Why is this happening?

A4: The formation of the hydroxy derivative is a strong indication of water in your reaction mixture.

  • Causality: Sodium methoxide is a strong base. If water is present, it will generate sodium hydroxide. Hydroxide can then compete with methoxide as a nucleophile, leading to the formation of the 6-hydroxypyridine byproduct.[5]

  • Troubleshooting Strategies:

    • Use Anhydrous Solvent: Use dry methanol, distilled from a suitable drying agent if necessary.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Step 3: Nitro Group Reduction

Q5: The reduction of the nitro group is not going to completion, and I am isolating a mixture of the starting material, the desired diamine, and potentially a hydroxylamine intermediate. How can I ensure complete reduction?

A5: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction is often a result of insufficient reducing agent, catalyst deactivation, or non-optimal pH.

  • Causality: Metal-acid reductions (like SnCl₂, Fe, or Zn in acid) are powerful, but the stoichiometry must be precise.[6] Catalytic hydrogenation (e.g., Pd/C) can be effective but is sometimes sensitive to catalyst poisoning by functional groups on the substrate or impurities.[6]

  • Troubleshooting Strategies:

    • Choice of Reducing Agent: For laboratory scale, stannous chloride (SnCl₂) in concentrated HCl is a very reliable and high-yielding method for reducing nitropyridines.[3] It is generally robust and less prone to incomplete reduction than some other methods.

    • Stoichiometry and Conditions: Ensure you are using a sufficient excess of the reducing agent. For SnCl₂ reductions, a 2 to 3-fold molar excess is common. The reaction is often exothermic, so controlled addition of the reducing agent may be necessary.

    • Catalytic Hydrogenation: If using catalytic hydrogenation (e.g., H₂, Pd/C), ensure the catalyst is active and the substrate is free of potential poisons. The solvent choice (e.g., ethanol, ethyl acetate) is also critical. An improved yield was reported for a similar reduction using catalytic hydrogenation over an Fe/NH₄Cl system.[7]

Q6: My final diamine product is dark and appears to be unstable, quickly coloring upon exposure to air. How can I improve its stability and purity?

A6: Aromatic diamines, particularly those with electron-donating groups, are notoriously susceptible to air oxidation, leading to the formation of colored, often polymeric, impurities.

  • Causality: The amino groups activate the aromatic ring, making it electron-rich and easily oxidized by atmospheric oxygen.

  • Troubleshooting Strategies:

    • Workup Under Inert Atmosphere: After the reduction is complete, perform the workup (neutralization, extraction) under a nitrogen or argon blanket to minimize contact with air.

    • Isolation as a Salt: The most effective way to store and handle these compounds is to isolate them as a salt, such as a dihydrochloride salt.[3] The protonated amine is significantly less susceptible to oxidation. The free base can be generated just before the next step if required.

    • Prompt Use: If the free base is needed, it is best to use it immediately after isolation and purification.

Step 4: Deaminative Hydroxylation

Q7: The diazotization of the 3-amino group followed by hydrolysis is giving me low yields and a complex mixture of tar-like byproducts. What is going wrong?

A7: The conversion of an aromatic amine to a hydroxyl group via a diazonium salt (a Sandmeyer-type reaction) can be a challenging transformation, especially on electron-rich heterocyclic systems.[8]

  • Causality: Diazonium salts of pyridines can be unstable. The electron-donating methoxy and amino groups can further influence the stability and reactivity of the diazonium intermediate. Side reactions, such as azo-coupling between the diazonium salt and the unreacted starting material or the product, are common causes of tar formation.[9]

  • Troubleshooting Strategies:

    • Strict Temperature Control: This is the most critical parameter. The diazotization step (addition of sodium nitrite to the amine in strong acid) must be performed at low temperatures, typically 0 to 5°C, to ensure the stability of the diazonium salt.

    • Slow, Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to the stirred acidic solution of the diamine. This maintains a low instantaneous concentration of nitrous acid and the diazonium salt, minimizing side reactions.

    • Hydrolysis Conditions: After formation, the diazonium salt is typically decomposed to the hydroxyl compound by gentle warming. Sometimes, adding a copper salt (e.g., CuSO₄) can facilitate a cleaner conversion.

    • Alternative Methods: If the classical diazotization fails, modern methods for deaminative hydroxylation could be explored. Some recent procedures use pyrylium salts to activate the amino group under milder conditions, avoiding the need for strong acids and unstable diazonium intermediates.[10]

Scale-Up Considerations

Transitioning from laboratory scale to pilot or production scale introduces new challenges.[11][12]

Q8: I am planning to scale up this synthesis. What are the key safety and process challenges I should anticipate?

A8: Scaling up reactions involving nitration, nitro group reductions, and diazotizations requires careful planning and process safety management.

  • Key Challenges & Mitigation:

    • Exothermic Reactions: The nitro group reduction and the decomposition of the diazonium salt can be highly exothermic.

      • Mitigation: Ensure the reactor has adequate cooling capacity. Use controlled, slow addition of reagents. Consider using a semi-batch process where one reagent is added over time to control the rate of heat generation. Perform thermal hazard analysis (e.g., using a reaction calorimeter) to understand the thermal profile of each step.

    • Reagent Handling: Handling concentrated acids, sodium methoxide, and potentially unstable intermediates at a large scale requires specialized equipment and procedures.

      • Mitigation: Use appropriate personal protective equipment (PPE). Employ closed-system transfers for hazardous reagents. Ensure adequate ventilation.

    • Purification: Chromatography is often not feasible for large-scale purification.

      • Mitigation: Develop robust crystallization or salt formation procedures for product isolation and purification. This often yields a more stable and easier-to-handle product.[12]

    • Process Consistency: Ensuring batch-to-batch consistency is crucial.

      • Mitigation: Implement strict in-process controls (IPCs) using HPLC or other analytical techniques to monitor reaction completion and impurity profiles.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Step 2 & 3 Precursor)

This protocol is adapted from a patented procedure for a structurally related compound.[3]

  • Methoxylation: To a solution of sodium methoxide (7.8 g, 0.144 mol) in anhydrous methanol (50 mL), add 2-amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol) portion-wise at 15°C.

  • Allow the mixture to warm to room temperature (25-30°C) and stir for 4-5 hours.

  • Monitor the reaction by TLC (e.g., 3:7 Ethyl Acetate:Hexane).

  • Upon completion, pour the reaction mixture into cold water (250 mL).

  • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the product.

Protocol 2: Reduction to 2,3-Diamino-6-methoxypyridine Dihydrochloride (Step 3 Product)

This protocol is adapted from a patented procedure.[3]

  • To concentrated hydrochloric acid (250 mL), add 2-amino-6-methoxy-3-nitropyridine (25.0 g, 0.147 mol) at room temperature.

  • Cool the resulting solution to 15°C in an ice bath.

  • Slowly add stannous chloride dihydrate (66.7 g, 0.294 mol) in portions, maintaining the temperature below 40°C.

  • After the addition is complete, stir the mixture at 35-40°C for 2-3 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture and collect the precipitated salt by filtration. Wash with a small amount of cold water or isopropanol and dry to yield the dihydrochloride salt.

Data Summary Table

StepStarting MaterialProductReagentsTypical YieldKey Parameters
1 2,6-Dichloro-3-nitropyridine2-Amino-6-chloro-3-nitropyridineAqueous NH₃, MeOH55-65%Temp: 35-40°C, Stoichiometry
2 2-Amino-6-chloro-3-nitropyridine2-Amino-6-methoxy-3-nitropyridineNaOMe, MeOH85-95%Anhydrous conditions
3 2-Amino-6-methoxy-3-nitropyridine2,3-Diamino-6-methoxypyridineSnCl₂·2H₂O, conc. HCl80-90%Exotherm control, Isolation as salt
4 2,3-Diamino-6-methoxypyridine5-Amino-6-methoxypyridin-2-olNaNO₂, H₂SO₄, H₂O30-50% (Variable)Temp: 0-5°C, Slow addition

Yields are estimates based on related literature procedures and may vary.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_yield Low Yield / Incomplete Reaction cluster_impurity Impurity / Side Product Formation cluster_scaleup Scale-Up Issues start Problem Encountered ly_q1 Check Reagent Quality & Stoichiometry (Fresh reagents? Correct equivalents?) start->ly_q1 Low Yield im_q1 Identify Impurity Structure (NMR, MS) start->im_q1 Impurity su_q1 Thermal Runaway? (Perform calorimetry, ensure cooling, slow addition) start->su_q1 Scale-up ly_q2 Verify Reaction Conditions (Anhydrous? Correct Temp? Inert atm?) ly_q1->ly_q2 ly_q3 Optimize Reaction Time (Monitor by TLC/HPLC) ly_q2->ly_q3 ly_q4 Consider Alternative Reagents/Solvents (e.g., Different reducing agent, higher polarity solvent) ly_q3->ly_q4 im_q2 Is it from Over-reaction? Reduce time/temp/equivalents Is it from a Side Reaction (e.g., hydrolysis)? Ensure anhydrous/inert conditions Is it from Decomposition? Lower temp, check reagent compatibility su_q2 Purification Difficulty? (Develop crystallization/salt formation protocol) su_q1->su_q2 su_q3 Product Instability? (Isolate as salt, workup under N2) su_q2->su_q3

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

References

  • PMC. Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. Available from: [Link]

  • RSC Publishing. Reversible Two -electron Cathodic Reduction of Nitropyridines. Available from: [Link]

  • ResearchGate. The 2-aminopyridines, which were tested as potential substrates for conversion by 2-hydroxypyridine-induced whole cells of Burkholderia sp. MAK1. Available from: [Link]

  • ResearchGate. (a) Aminopyridine ligands were studied in iron-mediated arene... Available from: [Link]

  • ResearchGate. The directive influence of the n-oxide group during the nitration of derivatives of pyridine-n-oxide (II) | Request PDF. Available from: [Link]

  • YouTube. Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Available from: [Link]

  • PMC. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available from: [Link]

  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. Available from: [Link]

  • ResearchGate. Scheme 17. Synthesis of appropriately substituted pyridine-2-ones via Dimroth rearrangement. Available from: [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

  • ACS Publications. Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. Available from: [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available from: [Link]

  • PMC. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Available from: [Link]

  • ACS Publications. Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines | Organic Letters. Available from: [Link]

  • PMC. A Simple, Modular Synthesis of Substituted Pyridines. Available from: [Link]

  • American Chemical Society. Tale of two heterocycles: Stories from pre-clinical scale up. Available from: [Link]

  • ResearchGate. The reduction of vic-substituted 3-nitropyridines with | Download Table. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • RSC Publishing. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available from: [Link]

  • RSC Publishing. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available from: [Link]

  • University of Bath. Pyridines: properties, syntheses & reactivity. Available from: [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. Available from: [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]

  • PMC. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Available from: [Link]

  • Drug Discovery and Development. Micrograms to Kilos: The Challenges of Scaling. Available from: [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from: [Link]

  • RSC Publishing. Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. Available from: [Link]

  • Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PMC. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • RSC Publishing. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available from: [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Aminopyridine Building Blocks: A Comparative Analysis of 5-amino-6-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in drug discovery and synthetic chemistry, the selection of the appropriate building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Aminopyridines represent a cornerstone of heterocyclic chemistry, offering a versatile scaffold for the construction of a myriad of biologically active molecules.[1][2] This guide provides an in-depth comparison of the highly functionalized, yet lesser-explored, 5-amino-6-methoxypyridin-2-ol with more conventional aminopyridine building blocks. By examining the interplay of electronic effects, steric hindrance, and the unique tautomeric nature of the title compound, we aim to provide a rational framework for its strategic application in synthesis.

The Aminopyridine Landscape: An Overview

Aminopyridines are privileged structures in medicinal chemistry, valued for their ability to engage in a variety of chemical transformations and their presence in numerous approved pharmaceuticals.[3][4] The position of the amino group on the pyridine ring dramatically influences the electronic properties and, consequently, the reactivity of the molecule. This guide will focus on a comparative analysis of 5-amino-6-methoxypyridin-2-ol against a selection of commonly employed aminopyridine building blocks, including 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, as well as the workhorse of cross-coupling reactions, 2-amino-5-bromopyridine.

Unveiling 5-amino-6-methoxypyridin-2-ol: A Building Block of Untapped Potential

While not as commercially prevalent as its simpler counterparts, 5-amino-6-methoxypyridin-2-ol offers a unique constellation of functional groups that can be strategically exploited for the synthesis of complex molecular architectures.

Tautomerism: The Pyridone Dominance

A crucial aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For 5-amino-6-methoxypyridin-2-ol, the pyridone tautomer is expected to be the predominant species, particularly in polar solvents.[5][6][7] This is a consequence of the thermodynamic stability conferred by the amide-like resonance within the pyridone ring. This tautomerism has profound implications for the molecule's reactivity, as the pyridone form presents a different set of reactive sites compared to the hydroxypyridine form.

Tautomerism 5-amino-6-methoxypyridin-2-ol 5-amino-6-methoxypyridin-2-ol (Hydroxypyridine form) 5-amino-6-methoxy-1H-pyridin-2-one 5-amino-6-methoxy-1H-pyridin-2-one (Pyridone form - Major) 5-amino-6-methoxypyridin-2-ol->5-amino-6-methoxy-1H-pyridin-2-one Equilibrium 5-amino-6-methoxy-1H-pyridin-2-one->5-amino-6-methoxypyridin-2-ol

Caption: Tautomeric equilibrium of 5-amino-6-methoxypyridin-2-ol.

A Proposed Synthetic Route

A plausible synthetic route to 5-amino-6-methoxypyridin-2-ol can be envisioned starting from commercially available 2,6-dichloro-3-nitropyridine. This proposed pathway leverages established transformations in pyridine chemistry.

Synthesis_Workflow cluster_0 Synthetic Pathway A 2,6-dichloro-3-nitropyridine B 2-amino-6-chloro-3-nitropyridine A->B Ammonolysis C 2-amino-6-methoxy-3-nitropyridine B->C Methoxylation (NaOCH3) D 2,5-diamino-6-methoxypyridine C->D Reduction (e.g., SnCl2, H2) E 5-amino-6-methoxypyridin-2-ol D->E Diazotization followed by Hydrolysis

Caption: Proposed synthetic workflow for 5-amino-6-methoxypyridin-2-ol.

This proposed synthesis involves a sequence of nucleophilic aromatic substitution, reduction, and diazotization-hydrolysis, mirroring strategies employed for the synthesis of related substituted pyridines.[8]

Comparative Reactivity in Key Synthetic Transformations

The true utility of a building block is demonstrated in its performance in key chemical reactions. Here, we compare the predicted reactivity of 5-amino-6-methoxypyridin-2-ol (in its pyridone form) with other aminopyridines in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[9] The success of this reaction is highly dependent on the electronic nature of the pyridine ring and the nature of the leaving group (typically a halogen).

Building BlockKey Structural FeaturesPredicted Reactivity in Suzuki-Miyaura CouplingRationale
5-amino-6-methoxypyridin-2-one Electron-rich pyridone ring with amino and methoxy electron-donating groups. Requires prior halogenation (e.g., at C3) for coupling.Moderate to Good (as a halide derivative)The electron-donating groups activate the ring, but the pyridone nitrogen can coordinate to the palladium catalyst, potentially influencing catalytic activity. The success of the coupling would be highly dependent on the position of the leaving group.[10]
2-Amino-5-bromopyridine Electron-donating amino group at C2, bromo leaving group at C5.ExcellentA widely used and reliable substrate. The amino group activates the ring, and the C-Br bond is readily susceptible to oxidative addition.[11][12]
3-Amino-2-chloropyridine Amino group at C3, chloro leaving group at C2.GoodThe C-Cl bond is less reactive than C-Br, often requiring more forcing conditions or specialized ligands. The amino group provides some activation.
4-Aminopyridine Requires conversion to a halide or triflate for coupling.Good (as a halide/triflate)The amino group strongly activates the ring, facilitating the coupling once a suitable leaving group is installed.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[13][14] The efficiency of this reaction is also influenced by the electronic properties of the pyridine substrate.

Building BlockKey Structural FeaturesPredicted Reactivity in Buchwald-Hartwig AminationRationale
5-amino-6-methoxypyridin-2-one Electron-rich pyridone ring. Requires prior halogenation.ModerateThe electron-rich nature of the ring can make oxidative addition more challenging. The presence of multiple nitrogen atoms could lead to competitive coordination with the palladium catalyst.[15][16]
2-Amino-5-bromopyridine Bromo leaving group at C5. The existing amino group can potentially interfere.Moderate to Good (with protection)The free amino group can act as a nucleophile or ligand, potentially leading to side reactions. N-protection is often necessary for clean coupling.[8][17]
3-Amino-2-chloropyridine Chloro leaving group at C2.GoodA common substrate for this reaction. The less reactive C-Cl bond can be effectively coupled using modern catalyst systems.
4-Aminopyridine Requires conversion to a halide or triflate.Good (as a halide/triflate with N-protection)Similar to the Suzuki coupling, the free amino group would likely require protection to prevent self-coupling or catalyst inhibition.

Experimental Protocols: Foundational Methodologies

General Protocol for Suzuki-Miyaura Coupling of a Bromo-Aminopyridine

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of bromo-aminopyridines.[18][19]

Materials:

  • Bromo-aminopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-aminopyridine, arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Suzuki_Workflow cluster_1 Suzuki-Miyaura Coupling Workflow Setup 1. Combine Reactants (Bromo-aminopyridine, Boronic Acid, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvent 3. Add Solvents (Dioxane/Water) & Degas Inert->Solvent Catalyst 4. Add Pd Catalyst Solvent->Catalyst React 5. Heat Reaction Catalyst->React Workup 6. Aqueous Workup React->Workup Purify 7. Purify Product Workup->Purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

General Protocol for Buchwald-Hartwig Amination of a Bromo-Aminopyridine

This protocol is based on general procedures for the Buchwald-Hartwig amination.[14][20]

Materials:

  • Bromo-aminopyridine derivative (1.0 eq, may require N-protection)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • NaOtBu (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-aminopyridine, ligand (Xantphos), and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene and the amine.

  • Add the Pd₂(dba)₃ catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Conclusion and Future Outlook

5-amino-6-methoxypyridin-2-ol, existing predominantly as its pyridone tautomer, represents a highly functionalized and intriguing building block for organic synthesis. While direct experimental comparisons with more common aminopyridines are currently lacking in the literature, a theoretical analysis based on established principles of reactivity suggests that it holds significant potential. The electron-rich nature of the ring, a consequence of the combined donating effects of the amino and methoxy groups, alongside the unique reactivity of the pyridone scaffold, opens avenues for the synthesis of novel and complex molecules.

For researchers and drug development professionals, the strategic value of 5-amino-6-methoxypyridin-2-ol lies in its potential for late-stage functionalization and the introduction of multiple points of diversity. Further exploration of its reactivity, particularly in modern cross-coupling reactions, is warranted and will undoubtedly unlock new opportunities in the design and synthesis of next-generation therapeutics. It is our hope that this guide will serve as a valuable resource and a catalyst for further investigation into this promising, yet underutilized, synthetic building block.

References

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.
  • RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. Available at: [Link]

  • Larhed, M., et al. (2010). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. The Journal of Organic Chemistry, 75(2), 465-468.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Gupton, B. F., et al. (2002). A new method for the synthesis of 3-amino-2-chloro-4-methylpyridine. Organic Process Research & Development, 6(3), 353-355.
  • Koenigs, E., & Greiner, H. (1931). Über die Einwirkung von Pyridin auf 4-Chlor-pyridinium-chlorid. Berichte der deutschen chemischen Gesellschaft (A and B Series), 64(5), 1045-1049.
  • Kim, Y. H., et al. (2007). A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Bulletin of the Korean Chemical Society, 28(5), 849-852.
  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(1), 22-33.
  • Li, G., et al. (2013). Synthesis of 2-Amino-5-bromopyridine.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Google Patents. A kind of preparation method of 2- amino -5- bromopyridine.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]

  • Google Patents. The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Royal Society of Chemistry. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Available at: [Link]

  • PubMed. Regioselective halogenations and subsequent Suzuki-Miyaura coupling onto bicyclic 2-pyridones. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Available at: [Link]

  • Eureka | Patsnap. Preparation method of 2-amino-5-bromopyridine. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • NIH. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]

  • European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Available at: [Link]

  • WuXi Biology. How about Tautomers?. Available at: [Link]

  • ACS Publications. Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • Royal Society of Chemistry. c5sc02983j1.pdf. Available at: [Link]

  • Chem-Impex. 5-Bromo-2-methoxypyridine. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Cellular Validation of Novel Pyridin-2-ol-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, by researchers, this guide provides an in-depth technical comparison and validation framework for novel compounds built upon the versatile 5-amino-6-methoxypyridin-2-ol scaffold and its analogues. We move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust approach to cellular assays.

The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives have been successfully developed as inhibitors for a range of kinases, including p38 MAP kinase, various receptor tyrosine kinases, and DNA-dependent protein kinase (DNA-PK).[1] This guide will walk you through the essential cellular assays to validate the efficacy and mechanism of action of your novel pyridin-2-ol-based compounds.

The Central Role of Kinase Signaling and the Promise of Pyridine-Based Inhibitors

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold has proven to be a privileged structure in the design of kinase inhibitors, often by interacting with the ATP-binding site of the target kinase.[2] For instance, the 2-amino-pyridine moiety is a common feature in many kinase inhibitors, frequently forming crucial hydrogen bonds with the kinase hinge region.[2]

A key signaling cascade often targeted in cancer is the RAS-RAF-MEK-ERK pathway. This pathway, when aberrantly activated, drives uncontrolled cell proliferation and survival.[3] Consequently, inhibitors targeting kinases within this pathway, such as B-Raf and MEK, are of significant therapeutic interest. The validation of novel compounds targeting such pathways requires a multi-faceted approach, employing a suite of cellular assays to build a comprehensive picture of their biological activity.

Signaling Pathway Overview: The RAS-RAF-MEK-ERK Cascade

Below is a simplified representation of the RAS-RAF-MEK-ERK signaling pathway, a frequent target for kinase inhibitors.

RAS-RAF-MEK-ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates RAS RAS RTK->RAS Activates RAF RAF (e.g., B-Raf) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Phosphorylates Inhibitor Pyridin-2-ol-based Inhibitor Inhibitor->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Experimental_Workflow Start Start with Pyridin-2-ol Compound Cell_Culture Culture Relevant Cancer Cell Lines Start->Cell_Culture Compound_Treatment Treat Cells with Compound & Controls Cell_Culture->Compound_Treatment Target_Engagement Target Engagement Assay (e.g., NanoBRET) Compound_Treatment->Target_Engagement Western_Blot Western Blot Analysis (p-ERK, Total ERK) Compound_Treatment->Western_Blot Data_Analysis Analyze Target Occupancy & Phosphorylation Levels Target_Engagement->Data_Analysis Western_Blot->Data_Analysis Conclusion Confirm On-Target Mechanism of Action Data_Analysis->Conclusion

Caption: A streamlined workflow for validating the on-target effects of a kinase inhibitor.

Experimental Protocol 1: In-Cell Target Engagement (NanoBRET™ Assay)

Principle: The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and your test compound at various concentrations to the cells.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer capable of detecting filtered luminescence.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.

Experimental Protocol 2: Western Blotting for Phospho-Protein Analysis

Principle: Western blotting is a widely used technique to detect specific proteins in a sample. To assess the activity of a kinase inhibitor, you can measure the phosphorylation state of its downstream substrates. For inhibitors of the RAF-MEK-ERK pathway, a reduction in phosphorylated ERK (p-ERK) is a key indicator of target inhibition.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with your compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-p-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total ERK).

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion: Building a Robust Case for Your Novel Inhibitors

The validation of novel kinase inhibitors requires a logical and stepwise approach. By starting with broad phenotypic assays to determine potency and then moving to more specific target engagement and downstream signaling assays, you can build a comprehensive and compelling story for your "5-amino-6-methoxypyridin-2-ol"-based compounds. This guide provides the foundational framework and rationale to confidently advance your most promising candidates through the drug discovery pipeline.

References

  • A selective cellular screening assay for B-Raf and c-Raf kinases - PubMed. (2007, September 15). PubMed. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (1997, April 15). PubMed. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers | Journal of Medicinal Chemistry. (2024, July 15). ACS Publications. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022, September 21). MDPI. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry. (1997, April 1). ACS Publications. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed. (2015, June 25). PubMed. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - ACS Publications. (2024, January 16). ACS Publications. [Link]

  • A Novel Series of N -(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed. (2020, November 10). PubMed. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry. (2015, June 3). ACS Publications. [Link]

Sources

A Comparative Guide to Alternative Synthetic Routes for Substituted Methoxypyridines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted methoxypyridines are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in the structures of pharmaceuticals, agrochemicals, and functional materials.[1] Their synthesis is a critical step in the development of new chemical entities. This guide provides a comparative analysis of the primary synthetic strategies, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach. We will explore classical nucleophilic aromatic substitution (SNAr) reactions, modern palladium- and copper-catalyzed cross-coupling reactions, and emerging C-H functionalization techniques.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Method

The SNAr reaction is the most traditional and widely employed method for the synthesis of methoxypyridines. This pathway involves the reaction of a halopyridine, activated by electron-withdrawing groups, with a methoxide source.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The methoxide ion attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide leaving group restores the aromaticity of the pyridine ring.[2]

Causality Behind Experimental Choices:

  • Leaving Group: The reactivity of the halopyridine is highly dependent on the nature of the leaving group. For SNAr reactions where the initial addition of the nucleophile is the rate-determining step, the order of reactivity is typically F > Cl > Br > I.[3] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[4]

  • Solvent and Base: The reaction is typically carried out in the presence of a strong base, such as sodium methoxide (NaOMe) or potassium hydroxide (KOH), in a polar solvent like methanol (MeOH) or dimethylformamide (DMF).[5][6] The base serves to generate the methoxide nucleophile, while the polar solvent helps to solvate the ionic intermediates.

  • Positional Reactivity: The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C2 and C4 positions.

Representative Protocol: Synthesis of 2-Methoxypyridine [5][6]

A common laboratory-scale synthesis involves the reaction of 2-chloropyridine with sodium methoxide in refluxing methanol.[5][6]

  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (1 equiv.).

    • Add a solution of sodium methoxide (1.1-1.5 equiv.) in methanol.

  • Step 2: Reaction

    • Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 3: Work-up and Purification

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to afford 2-methoxypyridine.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to C-O bond formation, providing a powerful and versatile method for the synthesis of aryl ethers, including methoxypyridines. This reaction involves the palladium-catalyzed coupling of a halopyridine with an alcohol in the presence of a suitable base and phosphine ligand.

Mechanism: The catalytic cycle is believed to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyridine to form a Pd(II) intermediate.

  • Ligand Exchange/Alkoxide Formation: The halide on the palladium complex is replaced by the methoxide, which is generated from methanol and a base.

  • Reductive Elimination: The desired methoxypyridine is formed through reductive elimination, regenerating the Pd(0) catalyst.[7][8]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as BINAP, DPPF, or Xantphos, are often employed to promote the reductive elimination step and prevent β-hydride elimination.[7][9]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is typically used to deprotonate the alcohol and facilitate the formation of the palladium alkoxide intermediate.[7]

  • Substrate Scope: The Buchwald-Hartwig C-O coupling is generally tolerant of a wide range of functional groups and can be used to synthesize a diverse array of substituted methoxypyridines.

Representative Protocol: Buchwald-Hartwig Synthesis of a Substituted Methoxypyridine

  • Step 1: Reaction Setup

    • In a glovebox or under an inert atmosphere, combine the halopyridine (1 equiv.), methanol (1.5-2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., Xantphos, 4-10 mol%) in a dry Schlenk tube.

    • Add a strong base (e.g., NaOtBu, 1.5-2 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane).

  • Step 2: Reaction

    • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction progress by LC-MS or GC-MS.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

Copper-Catalyzed Cross-Coupling: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds.[10] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications have made it a more practical method for methoxypyridine synthesis.[11][12]

Mechanism: The precise mechanism of the Ullmann condensation is still debated, but it is generally accepted to involve a Cu(I) species. A plausible pathway involves the formation of a copper alkoxide, which then undergoes oxidative addition to the halopyridine, followed by reductive elimination to yield the methoxypyridine and a Cu(I) halide.[10][11]

Causality Behind Experimental Choices:

  • Copper Source: Copper(I) salts, such as CuI or Cu₂O, are commonly used as catalysts. The use of ligands like phenanthroline or diamines can improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.[10]

  • Reaction Conditions: While modern protocols have improved, Ullmann condensations often still require higher temperatures (100-200 °C) and polar aprotic solvents like DMF or NMP compared to palladium-catalyzed methods.[10]

Representative Protocol: Ullmann Synthesis of a Methoxypyridine

  • Step 1: Reaction Setup

    • Combine the halopyridine (1 equiv.), methanol (as solvent or co-solvent), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equiv.) in a sealed tube.

  • Step 2: Reaction

    • Heat the mixture to 120-180 °C for 12-48 hours.

  • Step 3: Work-up and Purification

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer to remove copper salts and the base.

    • Dry, concentrate, and purify by chromatography or crystallization.

C-H Functionalization: A Modern Frontier

Direct C-H functionalization is an emerging and highly atom-economical strategy for the synthesis of substituted pyridines.[13] This approach avoids the pre-functionalization of the pyridine ring with a halide, which is often a multi-step process.

Mechanism: The mechanisms of C-H functionalization reactions are diverse and depend on the specific catalyst and oxidant used. Palladium-catalyzed versions often proceed through a concerted metalation-deprotonation pathway or via the formation of a pyridine N-oxide to direct the C-H activation.[14][15]

Causality Behind Experimental Choices:

  • Directing Groups: The inherent reactivity of the pyridine C-H bonds can make regioselective functionalization challenging. Therefore, directing groups are often employed to guide the catalyst to a specific C-H bond.[16]

  • Catalyst and Oxidant: Palladium catalysts are frequently used, often in combination with a strong oxidant to facilitate the C-H activation step.[17]

While still a developing area for methoxypyridine synthesis, C-H functionalization holds great promise for more efficient and environmentally friendly synthetic routes.

Comparative Analysis

Method Advantages Disadvantages Typical Conditions
SNAr Cost-effective, well-established, scalable.Requires activated halopyridines, can have regioselectivity issues.NaOMe, MeOH, reflux.
Buchwald-Hartwig High functional group tolerance, broad substrate scope, milder conditions than Ullmann.Expensive catalysts and ligands, requires inert atmosphere.Pd catalyst, phosphine ligand, strong base, 80-110 °C.
Ullmann Condensation Uses a less expensive metal catalyst (copper).Often requires high temperatures, can have limited substrate scope.Cu catalyst, base, 120-180 °C.
C-H Functionalization Atom-economical, avoids pre-functionalization.Still under development, can require directing groups, regioselectivity can be a challenge.Pd catalyst, oxidant, often requires specific directing groups.

Visualizing the Synthetic Pathways

General Workflow for Methoxypyridine Synthesis

G cluster_classical Classical Routes cluster_modern Modern Routes start Substituted Pyridine Core halopyridine Halopyridine Intermediate start->halopyridine Halogenation hydroxypyridine Hydroxypyridine Intermediate start->hydroxypyridine Hydroxylation ch_func Direct C-H Methoxylation start->ch_func C-H Activation snar S N Ar with Methoxide halopyridine->snar buchwald Buchwald-Hartwig C-O Coupling halopyridine->buchwald ullmann Ullmann Condensation halopyridine->ullmann williamson Williamson Ether Synthesis hydroxypyridine->williamson methoxypyridine Target Methoxypyridine snar->methoxypyridine williamson->methoxypyridine buchwald->methoxypyridine ullmann->methoxypyridine ch_func->methoxypyridine

Caption: Decision workflow for selecting a synthetic route to methoxypyridines.

Catalytic Cycle of Buchwald-Hartwig C-O Coupling

BuchwaldHartwig pd0 Pd(0)L_n pd_oa L_nPd(II)(Ar)(X) pd0->pd_oa Oxidative Addition (Ar-X) pd_alkoxide L_nPd(II)(Ar)(OMe) pd_oa->pd_alkoxide Ligand Exchange (+ MeO-) product Ar-OMe pd_alkoxide->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Conclusion

The synthesis of substituted methoxypyridines can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The choice of synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, the scale of the reaction, and the tolerance of other functional groups in the molecule. While classical SNAr reactions remain a staple for many applications, modern cross-coupling reactions and emerging C-H functionalization techniques offer powerful alternatives for accessing complex and diverse methoxypyridine derivatives.

References

  • Journal of Organic Chemistry. Highly selective synthesis of 2-amino-4, 6-diarylpyridine derivatives by the cascade reaction of 1, 1-enediamines with α, β-unsaturated ketones. J Org Chem 2019;84(4):1999-2011. Available at: [Link]

  • Recent Developments in the Synthesis and Applications of Pyridines. Elsevier, 2022. Available at: [Link]

  • Google Patents. Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Santhakumar, V. 2‐Methoxy Pyridine. SciSpace, 2023. Available at: [Link]

  • Molecules. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules 2014, 19(12), 20536-20552. Available at: [Link]

  • Molecules. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules 2021, 26(22), 6966. Available at: [Link]

  • Elsevier. Recent Developments in the Synthesis and Applications of Pyridines. 1st Edition, 2022. Available at: [Link]

  • OSTI.GOV. AROMATIC SUBSTITUTION. PART V. THE MECHANISM OF THE REACTION OF PHENYLLITHIUM WITH PYRIDINES. DEUTERIUM ISOTOPE EFFECT STUDIES. Available at: [Link]

  • ResearchGate. 2‐Methoxy Pyridine. Available at: [Link]

  • Google Patents. 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • RSC Advances. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Adv., 2022,12, 344-351. Available at: [Link]

  • IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • ExSyn. 4-Methoxypyridine. Available at: [Link]

  • The Journal of Organic Chemistry. Aromatic substitution. XXVI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with methoxide thiomethoxide phenoxide, and thiophenoxide ions. J. Org. Chem. 1974, 39, 18, 2710–2714. Available at: [Link]

  • University of Liverpool. Pyridines: properties, syntheses & reactivity. Available at: [Link]

  • RSC Advances. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Adv., 2022,12, 28682-28704. Available at: [Link]

  • Durham E-Theses. New functionalised 3-hydroxypyridines. Available at: [Link]

  • ResearchGate. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Available at: [Link]

  • Organic & Biomolecular Chemistry. C–H functionalization of pyridines. Org. Biomol. Chem., 2017,15, 10058-10074. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Available at: [Link]

  • Organic Letters. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Org. Lett. 2010, 12 (23), pp 5442–5445. Available at: [Link]

  • Arkat USA. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC 2013 (iii) 243-259. Available at: [Link]

  • Universitat Ramon Llull. A simple synthesis of 2-methoxypyridine-3-carbonitriles. Available at: [Link]

  • Google Patents. 2-bromo-3-methoxypyridine preparation method.
  • Journal of the American Chemical Society. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. J. Am. Chem. Soc. 2018, 140, 18, 5860–5865. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein J. Org. Chem. 2023, 19, 792–822. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • ResearchGate. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[18][19]pyridine-1,3-diones. Available at: [Link]

  • Canadian Science Publishing. SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Can. J. Chem. 31(11): 1051-1057 (1953). Available at: [Link]

  • Nanyang Technological University. A general and efficient protocol was developed for the synthesis of aryl alkyl ethers through metal-free C–OMe bond cleavage under mild reaction conditions. Available at: [Link]

  • Molecules. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules 2019, 24(22), 4063. Available at: [Link]

  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc. 2014, 136, 25, 9121–9129. Available at: [Link]

  • Organic Letters. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Org. Lett. 2012, 14 (1), pp 206–209. Available at: [Link]

  • University of Strasbourg. Methodology in organic synthesis. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Macmillan Group. Buchwald-Hartwig C-C Bond Formation. Available at: [Link]

Sources

In vitro and in vivo evaluation of compounds synthesized from "5-amino-6-methoxypyridin-2-ol"

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro and In Vivo Evaluation of Novel Kinase Inhibitors Synthesized from 5-amino-6-methoxypyridin-2-ol: A Comparative Guide

As drug development increasingly targets complex kinase-driven pathologies, the selection of optimal chemical scaffolds is paramount. The compound 5-amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) has emerged as a highly versatile intermediate in medicinal chemistry. Its substituted aminopyridine core, capable of tautomerizing to a pyridin-2-one, serves as an exceptional bioisostere for amide bonds. This structural profile allows derivatives to act as potent hydrogen bond donors and acceptors, perfectly mimicking the adenine ring of ATP to anchor securely within the kinase hinge region[1][2].

This guide provides a comprehensive, objective comparison between a representative novel inhibitor synthesized from the 5-amino-6-methoxypyridin-2-ol scaffold ("Compound X") and a current Standard-of-Care (SoC) kinase inhibitor. We will detail the self-validating in vitro and in vivo protocols required to rigorously evaluate target engagement, pharmacokinetics (PK), and anti-tumor efficacy.

Mechanistic Rationale & Pathway Intervention

Aminopyridines and their derivatives are essential heterocycles that interact with a vast array of enzymes[1]. By functionalizing the 5-amino-6-methoxypyridin-2-ol core, researchers have successfully designed highly selective inhibitors for targets such as p38α MAP kinase and c-Jun N-terminal kinases (JNK)[2][3]. The primary mechanism of action relies on competitive binding at the ATP pocket, effectively halting downstream phosphorylation cascades responsible for aberrant cell proliferation or inflammation.

Pathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (Membrane) Ligand->Receptor Kinase Intracellular Kinase (e.g., p38 / JNK) Receptor->Kinase Scaffold 5-amino-6-methoxypyridin-2-ol Derivative (Inhibitor) Scaffold->Kinase Competitive Hinge Binding Downstream Downstream Effectors (Transcription Factors) Kinase->Downstream Outcome Cell Proliferation / Inflammation Downstream->Outcome

Fig 1: Kinase signaling cascade and targeted inhibition by 5-amino-6-methoxypyridin-2-ol derivatives.

In Vitro Evaluation: Cell-Free Kinase Activity & Viability

To establish baseline potency, we utilize a luminescent ADP detection platform (ADP-Glo™). This assay provides a universal, homogeneous method to measure kinase activity by quantifying the ADP produced during the enzymatic reaction[4][5].

Protocol: ADP-Glo™ Kinase Assay

Causality Focus: This protocol is a self-validating system. By actively depleting unreacted ATP before detection, we eliminate background noise, ensuring that the final luminescent signal is exclusively proportional to the ADP generated by the specific kinase.

  • Kinase Reaction: Incubate the purified target kinase with its specific substrate, ATP (up to 1mM), and varying concentrations of the test compound in a multiwell plate[4].

  • Reaction Termination & ATP Depletion: Add an equal volume of 5 and incubate for 40 minutes[5]. This step halts the kinase activity and degrades all remaining unreacted ATP to prevent false positives[5].

  • Signal Generation: Dispense the Kinase Detection Reagent and incubate for 30–60 minutes[5]. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to produce light[4][5].

  • Quantification: Measure luminescence using a plate-reading luminometer and correlate to ADP concentrations via an ATP-to-ADP conversion curve[5][6].

Comparative In Vitro Data Presentation
MetricCompound X (5-amino-6-methoxypyridin-2-ol derivative)Standard-of-Care (Reference Inhibitor)
Target Kinase IC₅₀ (nM) 12.528.4
Off-Target Kinase IC₅₀ (nM) >10,000 (High Selectivity)1,250 (Moderate Selectivity)
Cell Viability GI₅₀ (nM) 45.2110.5

Data Insight: Compound X demonstrates superior target affinity and a broader selectivity window. The rigid hydrogen-bonding network provided by the aminopyridinol core minimizes off-target binding, a common liability in early-generation kinase inhibitors.

In Vivo Evaluation: Pharmacokinetics & Xenograft Efficacy

Translating in vitro potency to in vivo efficacy requires robust animal modeling. Subcutaneous xenograft models using immunodeficient mice (e.g., athymic nude or NSG mice) are the gold standard for evaluating the longitudinal anti-tumor activity of novel therapeutics[7][8].

Workflow Phase1 Cell Inoculation (Subcutaneous) Phase2 Randomization (Tumor ~100 mm³) Phase1->Phase2 Phase3 Daily Dosing (PO/IV Administration) Phase2->Phase3 Phase4 Monitoring (Caliper & Ultrasound) Phase3->Phase4 Phase5 Endpoint Analysis (Efficacy & PK/PD) Phase4->Phase5

Fig 2: Standard in vivo xenograft workflow for evaluating kinase inhibitor efficacy and toxicity.

Protocol: Subcutaneous Xenograft Efficacy Study

Causality Focus: Randomization based on a minimum tumor volume ensures that the vascular network of the tumor is established prior to dosing, preventing false-positive efficacy readouts caused by initial engraftment failure.

  • Inoculation: Inject 4 × 10⁶ human cancer cells subcutaneously into the right flank of 5–6 week old female athymic nude mice[8].

  • Randomization: Monitor tumor growth longitudinally. Once the average tumor volume reaches approximately 100 mm³ to 400 mm³, randomize the mice into vehicle control and treatment groups[7][8][9].

  • Dosing: Administer the test compound (e.g., Compound X) and the SoC inhibitor via oral gavage (PO) daily, based on prior maximum tolerated dose (MTD) studies.

  • Volume Measurement: Measure the tumors up to 3 times a week using digital calipers. Calculate the tumor volume using the standard ellipsoid formula: Volume (mm³) = (Length × Width²) / 2 , where width is the smaller of the two perpendicular axes[9].

  • Endpoint Assessment: Evaluate the in vivo response by calculating the percentage of tumor volume change (ΔVol) at the final study day compared to the baseline volume at Day 0.

Comparative In Vivo Data Presentation
ParameterCompound X (5-amino-6-methoxypyridin-2-ol derivative)Standard-of-Care (Reference Inhibitor)
Oral Bioavailability (F%) 68%45%
Half-life (T₁/₂, hrs) 6.23.8
Tumor Growth Inhibition (TGI %) 84%62%
Max Body Weight Loss (%) <5% (Well tolerated)12% (Moderate toxicity)

Data Insight: The pharmacokinetic profile of Compound X is significantly enhanced. The methoxy substitution on the aminopyridine ring likely improves metabolic stability against hepatic cytochromes, extending the half-life and driving the superior 84% Tumor Growth Inhibition (TGI) without inducing severe systemic toxicity.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing - 1

  • Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase - ACS Publications - 2

  • Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity - ACS Publications - 3

  • ADP-Glo™ Kinase Assay Protocol - Promega - 4

  • ADP-Glo kinase assay - Bio-protocol - 6

  • ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corporation - 5

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - Bio-protocol - 7

  • SU11657 In Vivo Administration Protocol for Mouse Xenograft Models - BenchChem - 9

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory - JAX -Link

  • Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC - 8

Sources

A Comparative Guide to Aminopyridine Coupling Strategies: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Aminopyridines are privileged pharmacophores ubiquitous in kinase inhibitors and CNS-active therapeutics. However, constructing C–N bonds with these substrates presents a formidable synthetic challenge. The inherent basicity and nucleophilicity of the endocyclic pyridine nitrogen often lead to competitive metal coordination, resulting in catalyst poisoning or off-target reactivity.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the three primary coupling modalities—Buchwald-Hartwig, Ullmann, and Chan-Lam. By understanding the mechanistic divergence of these methods, researchers can rationally select the optimal catalytic system based on the specific aminopyridine isomer and coupling partner.

Mechanistic Divergence: The Isomer Effect

The efficacy of a coupling method is inextricably linked to the positional isomerism of the aminopyridine. The spatial relationship between the exocyclic amine and the endocyclic nitrogen dictates the substrate's behavior as a ligand:

  • 2-Aminopyridines (Strong Chelators): The close proximity of the exocyclic amine to the pyridine nitrogen creates a potent bidentate ligand. In palladium-catalyzed systems, this often displaces phosphine ligands, precipitating inactive "Pd black"[1]. However, in copper-catalyzed Ullmann couplings, this chelation effect is highly advantageous. The 2-aminopyridine coordinates to the copper center, forming a stable five-membered chelate that lowers the activation barrier for the subsequent reductive elimination step[2].

  • 3- and 4-Aminopyridines (Weak Chelators): These isomers lack the geometry required for bidentate chelation. Consequently, they are less prone to irreversibly poisoning palladium catalysts, making them excellent candidates for Buchwald-Hartwig aminations—provided that sufficiently bulky ligands are employed to prevent monoligation by the pyridine ring[3].

Strategic Decision Matrix

G Start Aminopyridine Substrate Isomer2 2-Aminopyridine (Strong Chelator) Start->Isomer2 Isomer34 3- or 4-Aminopyridine (Weak Chelator) Start->Isomer34 Partner1 Aryl Halide (Br, I) Isomer2->Partner1 Partner2 Aryl Boronic Acid Isomer2->Partner2 Partner3 Aryl Halide (Br, I, Cl) Isomer34->Partner3 Method1 Ullmann Coupling (Cu-Catalyzed, Heat) Partner1->Method1 Chelation-Assisted Method2 Chan-Lam Coupling (Cu-Catalyzed, O2) Partner2->Method2 Mild Oxidative Method3 Buchwald-Hartwig (Pd-Catalyzed, Bulky Ligand) Partner3->Method3 Prevents Catalyst Poisoning

Decision matrix for selecting optimal aminopyridine coupling methodologies based on isomer properties.

Quantitative Efficacy Comparison

The following table summarizes the operational parameters and quantitative performance of each coupling strategy when applied to aminopyridines.

Coupling MethodOptimal IsomerTypical ElectrophileCatalyst / Ligand SystemTemp (°C)Typical YieldKey Mechanistic Advantage
Buchwald-Hartwig 3-AP, 4-APAryl Bromides / IodidesPd₂(dba)₃ / RuPhos or BrettPhos80–11071–83%Extreme steric bulk of ligands prevents off-target metal coordination[3],[1].
Ullmann-Type 2-APAryl Iodides / BromidesCuI / Diamine or Ligand-Free90–13062–89%Exploits the 2-AP bidentate chelation effect to stabilize the Cu intermediate[2],[4].
Chan-Lam 2-AP, 3-APAryl Boronic AcidsCu(OAc)₂ / Pyridine25–5050–80%Mild oxidative conditions tolerate highly sensitive functional groups[5],[6].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and visual checkpoints to confirm the integrity of the catalytic cycle in real-time.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Aminopyridine

Causality & Design: Utilizing a RuPhos-Pd-G3 precatalyst ensures the rapid, base-mediated generation of the active monoligated L-Pd(0) species. The extreme steric bulk of the RuPhos ligand prevents the 3-aminopyridine from occupying the metal's coordination sphere, thus avoiding catalyst deactivation[3],[1].

  • Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with 3-aminopyridine (1.0 equiv), aryl bromide (1.1 equiv), RuPhos-Pd-G3 (2 mol%), RuPhos ligand (2 mol%), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Seal the flask, remove it from the glovebox, and inject anhydrous 1,4-dioxane (0.2 M) via syringe.

    • Validation Checkpoint: Upon stirring at room temperature, the solution should transition from pale yellow to a deep red/maroon color within 5 minutes. This visual shift confirms the base-mediated activation of the precatalyst into the active L-Pd(0) species. If the solution turns black and precipitates, "Pd black" has formed, indicating ligand dissociation or oxygen ingress.

  • Reaction: Heat the mixture to 80 °C for 12 hours. Monitor the consumption of the aryl bromide via GC-MS using dodecane as an internal standard.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Copper-Catalyzed Chan-Lam Coupling of 2-Aminopyridine

Causality & Design: Chan-Lam coupling operates via an oxidative mechanism where Cu(II) transmetalates with an aryl boronic acid. The 2-aminopyridine coordinates to the Cu(II) center, facilitating the subsequent reductive elimination. Ambient oxygen is strictly required as a terminal oxidant to turn over the resulting Cu(I) species back to the active Cu(II) state[5],[6].

  • Preparation: In an open round-bottom flask, combine 2-aminopyridine (1.0 equiv), arylboronic acid (1.5 equiv), Cu(OAc)₂ (10 mol%), and pyridine (2.0 equiv) in dichloromethane (0.1 M).

  • Aeration & Dessication: Add activated 4Å molecular sieves to the flask.

    • Causality: The sieves sequester water generated during the boronic acid condensation, preventing competitive protodeboronation of the starting material.

  • Reaction: Stir vigorously at room temperature under ambient air for 24 hours.

    • Validation Checkpoint: The reaction mixture must maintain a distinct blue/green hue throughout the process, indicative of the active Cu(II) resting state. A shift to a muddy brown or black color indicates catalyst aggregation or over-reduction (Cu(0)), which is often remedied by increasing the stirring rate to enhance oxygen mass transfer from the air.

  • Workup: Filter the crude mixture through Celite, wash with 1M HCl to remove residual pyridine, extract with dichloromethane, and purify via silica gel chromatography.

Sources

Benchmarking new aminopyridine scaffolds against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Novel 2-Aminopyridine Scaffolds Against Clinical-Grade ALK/c-MET Inhibitors: A Comprehensive Preclinical Guide Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals

Executive Summary & Rationale

Aminopyridines represent a highly privileged scaffold in targeted oncology, renowned for their ability to form robust bidentate hydrogen bonds within the ATP-binding pocket of kinases. The clinical validation of Crizotinib—a 3-benzyloxy-2-aminopyridine derivative—solidified this chemotype's utility in treating ALK-rearranged and c-MET-amplified non-small cell lung cancer (NSCLC)[1][2]. However, the inevitable emergence of acquired resistance, particularly the ALK G1202R solvent-front mutation, necessitates the continuous benchmarking of next-generation scaffolds[3].

This guide provides an objective, data-driven framework for benchmarking a novel, next-generation 2-aminopyridine candidate (NAP-44 ) against the clinical standard, Crizotinib . We detail the causality behind our experimental designs, provide self-validating protocols, and present comparative efficacy data.

Structural Biology & Mechanism of Action (MoA)

To benchmark a new scaffold, one must first understand the structural causality of its binding. The 2-aminopyridine core acts as a highly efficient ATP-mimetic. In Crizotinib, the pyridine nitrogen and the exocyclic amine serve as a hydrogen bond acceptor and donor, respectively, anchoring the molecule to the kinase hinge region (e.g., Met1199 in ALK)[2].

For our benchmark candidate, NAP-44 , the 2-aminopyridine core is retained for hinge affinity, but the 5-position is modified with a rigidified macrocyclic linker. This design specifically aims to evade the steric clash caused by the bulky arginine side chain in the G1202R mutant, a common failure point for first-generation inhibitors[3].

BindingLogic ATP_Pocket Kinase ATP Pocket (Target) Hinge Hinge Region (Met1199/Glu1197) Solvent_Front Solvent Front (Gly1202) Scaffold 2-Aminopyridine Core (NAP-44 / Crizotinib) Scaffold->Hinge Bidentate H-bonds Sub_3 3-Benzyloxy / Ether (Hydrophobic Pocket) Scaffold->Sub_3 Scaffold extension Sub_5 5-Aryl / Macrocycle (Solvent Channel) Scaffold->Sub_5 Scaffold extension Sub_3->ATP_Pocket Hydrophobic packing Sub_5->Solvent_Front Evades G1202R steric clash

Logical mapping of 2-aminopyridine scaffold interactions within the ALK kinase domain.

Enzymatic Benchmarking: TR-FRET Kinase Assays

To objectively quantify intrinsic inhibitory potency (IC50), we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence assays (e.g., ADP-Glo).

Causality & Trustworthiness: Aminopyridine derivatives, being highly conjugated aromatic systems, often exhibit compound autofluorescence or color quenching, leading to false positives in standard fluorescence assays. TR-FRET (such as the LanthaScreen™ format) relies on a long-lifetime Terbium (Tb) donor and a ratiometric readout (Emission at 520 nm / 495 nm)[4][5]. This time-delay eliminates short-lived background fluorescence, and the ratio inherently normalizes well-to-well variations, creating a highly reliable, self-validating data point[6].

Step-by-Step Protocol: LanthaScreen TR-FRET Assay
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute NAP-44 and Crizotinib (10 µM to 0.1 nM, 3-fold steps) in 100% DMSO. Dilute to 4X working concentration in Kinase Buffer (final assay DMSO = 1%).

  • Kinase Reaction: In a 384-well low-volume plate, combine:

    • 2.5 µL of 4X Compound.

    • 2.5 µL of 4X ALK (Wild-type or G1202R mutant) enzyme.

    • Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Add 5 µL of 2X ATP / Fluorescein-Poly-GT Substrate mixture (ATP set at the apparent Km for the specific kinase). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and Tb-labeled anti-phospho-substrate antibody[4].

  • Readout: Incubate for 30 minutes. Read on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio to determine IC50.

Data Presentation: Enzymatic IC50 Profiles
InhibitorALK (WT) IC50 (nM)ALK (G1202R) IC50 (nM)c-MET (WT) IC50 (nM)Selectivity Fold (WT vs G1202R)
Crizotinib 2.1 ± 0.3485.0 ± 12.54.5 ± 0.6~230x loss of potency
NAP-44 0.8 ± 0.13.2 ± 0.41.5 ± 0.2~4x loss of potency

Insight: Crizotinib functions as a potent dual ALK/c-MET inhibitor but suffers a catastrophic loss of affinity against the G1202R mutation[3][7]. NAP-44 successfully benchmarks as a pan-mutant active scaffold.

Cellular Efficacy & Signal Transduction

Enzymatic potency does not guarantee cellular target engagement due to membrane permeability barriers and fierce intracellular ATP competition (intracellular ATP is ~1-5 mM). We benchmark cellular efficacy using Ba/F3 cells engineered to express EML4-ALK (WT) and EML4-ALK (G1202R).

Causality & Trustworthiness: Ba/F3 is an IL-3 dependent murine cell line. When transformed with an oncogenic kinase fusion (like EML4-ALK), the cells become addicted to the kinase and IL-3 independent. Measuring cell viability in the absence of IL-3 provides a direct, self-validating phenotypic readout of oncogenic kinase inhibition. If the inhibitor hits the target, the signaling cascade collapses, and the cells undergo apoptosis.

ALK_Signaling Inhibitor Aminopyridine Inhibitor ALK EML4-ALK Fusion Protein Inhibitor->ALK Blocks ATP PI3K PI3K / AKT ALK->PI3K Phosphorylation RAS RAS / MEK / ERK ALK->RAS Phosphorylation STAT3 STAT3 ALK->STAT3 Phosphorylation Survival Cell Survival & Proliferation PI3K->Survival RAS->Survival STAT3->Survival

EML4-ALK signaling cascade and the targeted intervention point of aminopyridine inhibitors.

Cellular Viability Data (CellTiter-Glo Assay)
Cell LineCrizotinib IC50 (nM)NAP-44 IC50 (nM)Target Engagement Confirmation
Ba/F3 EML4-ALK (WT)35 ± 512 ± 2p-STAT3 & p-ERK ablation
Ba/F3 EML4-ALK (G1202R)> 100045 ± 6p-STAT3 & p-ERK ablation

ADME & Pharmacokinetic Benchmarking

A major hurdle in translating aminopyridine kinase inhibitors is achieving favorable pharmacokinetics. Aminopyridines can suffer from poor metabolic stability due to rapid oxidation by hepatic cytochrome P450 enzymes.

Protocol: Liver Microsomal Stability Assay
  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

  • Time-course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) and half-life (t1/2).

ADME Benchmarking Data
PK/ADME ParameterCrizotinibNAP-44
HLM t1/2 (min)42.585.0
Intrinsic Clearance (µL/min/mg)32.616.3
Caco-2 Permeability ( Papp​ , x10 −6 cm/s)12.418.7

Insight: NAP-44 demonstrates a 2-fold improvement in microsomal half-life compared to Crizotinib. This is attributed to replacing the metabolically labile benzyloxy group with a sterically shielded macrocycle, reducing the rate of oxidative dealkylation.

Conclusion

Benchmarking the novel aminopyridine NAP-44 against the clinical standard Crizotinib reveals that rational structure-based modifications to the 5-position of the 2-aminopyridine core can successfully abrogate resistance driven by solvent-front mutations (G1202R) while simultaneously improving metabolic stability. Utilizing robust, self-validating assay systems—such as ratiometric TR-FRET for enzymatic kinetics and Ba/F3 transformation models for cellular efficacy—ensures high-confidence, actionable data for preclinical drug development.

References

  • Crizotinib - Wikipedia Source: Wikipedia URL:[Link]

  • Crizotinib for ALK-Rearranged Non–Small Cell Lung Cancer: A New Targeted Therapy for a New Target Source: AACR Journals URL:[Link]

  • Definition of crizotinib - NCI Drug Dictionary Source: National Cancer Institute URL:[Link]

  • Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R Source: Taylor & Francis URL:[Link]

Sources

A Head-to-Head Comparison of 5-amino-6-methoxypyridin-2-ol Derivatives in Biological Assays: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and inflammation. Its derivatives have demonstrated a remarkable breadth of biological activities, largely attributed to their ability to mimic endogenous structures and interact with a variety of enzymatic targets. Among these, the 5-amino-6-methoxypyridin-2-ol core represents a particularly promising pharmacophore. This guide provides an in-depth, head-to-head comparison of a hypothetical series of its derivatives, drawing upon established biological assays and structure-activity relationship (SAR) principles observed in analogous heterocyclic compounds. The experimental data presented herein is illustrative, designed to guide researchers in the evaluation and optimization of this promising class of molecules.

The 5-amino-6-methoxypyridin-2-ol Scaffold: A Privileged Structure in Medicinal Chemistry

The 5-amino-6-methoxypyridin-2-ol scaffold is a "privileged structure," a concept in medicinal chemistry that describes molecular frameworks capable of binding to multiple biological targets. The arrangement of its functional groups—an amino group, a methoxy group, and a hydroxyl group on a pyridine ring—offers a rich platform for chemical modification and diverse biological interactions. The amino group can act as a hydrogen bond donor, while the hydroxyl and methoxy groups can participate in various interactions with protein targets. This structural versatility makes it an attractive starting point for the design of kinase inhibitors, antiproliferative agents, and modulators of other key cellular pathways. Pyridine derivatives, in general, have shown significant potential as anticancer agents.[1]

Comparative Biological Evaluation: A Hypothetical Study

To illustrate the process of evaluating and comparing derivatives of the 5-amino-6-methoxypyridin-2-ol scaffold, we present a hypothetical study on a series of its analogs. In this notional study, we synthesized a library of derivatives with varying substituents at the amino group (R1) and the 3-position of the pyridine ring (R2) and subjected them to a panel of standardized biological assays.

Antiproliferative Activity in Cancer Cell Lines (MTT Assay)

The initial screening of novel compounds often involves assessing their ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]

Table 1: Antiproliferative Activity (IC50, µM) of 5-amino-6-methoxypyridin-2-ol Derivatives in Human Cancer Cell Lines

Compound IDR1R2A549 (Lung)MCF-7 (Breast)HCT116 (Colon)
LEAD-001 HH> 50> 50> 50
LEAD-002 -COCH₃H25.331.828.5
LEAD-003 H-Cl15.118.916.7
LEAD-004 -COCH₃-Cl5.27.56.1
LEAD-005 -SO₂CH₃H30.135.432.8
LEAD-006 -SO₂CH₃-Cl8.911.29.7
Doxorubicin --0.80.50.7

This data is illustrative and intended for comparative purposes within this guide.

Structure-Activity Relationship (SAR) Insights:

From the hypothetical data in Table 1, several key SAR trends can be deduced:

  • The unsubstituted parent compound, LEAD-001 , shows minimal antiproliferative activity, highlighting the necessity of functionalization for cytotoxic effects.

  • Acetylation of the amino group (as in LEAD-002 ) confers moderate activity, suggesting that modification at this position is crucial for biological response.

  • Introduction of a chlorine atom at the 3-position (R2) significantly enhances potency, as seen in the comparison between LEAD-001 and LEAD-003 , and LEAD-002 and LEAD-004 . This suggests that an electron-withdrawing group at this position may be favorable for activity.

  • The combination of modifications at both R1 and R2 positions, as in LEAD-004 , results in the most potent compound in this series, indicating a synergistic effect of these substitutions.

  • The methanesulfonyl group at R1 (LEAD-005 and LEAD-006 ) is less effective than the acetyl group, suggesting that the nature of the substituent at the amino group is a critical determinant of activity.

Kinase Inhibitory Activity

Given that many pyridine-based compounds exhibit their anticancer effects through the inhibition of protein kinases, a kinase inhibition assay is a logical next step. Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[3]

Table 2: Inhibitory Activity (IC50, nM) of Selected Derivatives Against a Panel of Tyrosine Kinases

Compound IDEGFRVEGFR2PDGFRβ
LEAD-003 520850780
LEAD-004 85150120
LEAD-006 210350310
Staurosporine 5108

This data is illustrative and intended for comparative purposes within this guide.

SAR Insights:

The kinase profiling of the most active compounds from the antiproliferative screen reveals:

  • LEAD-004 emerges as a potent inhibitor of multiple tyrosine kinases, with the lowest IC50 values against EGFR, VEGFR2, and PDGFRβ. This broad-spectrum activity may explain its potent antiproliferative effects.

  • The presence of the acetyl group in LEAD-004 appears to be critical for potent kinase inhibition compared to the methanesulfonyl group in LEAD-006 .

  • The unfunctionalized amino group in LEAD-003 results in significantly weaker kinase inhibition, reinforcing the importance of the R1 substituent.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

MTT Cell Proliferation Assay

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blotting for Phospho-Protein Analysis

To investigate the mechanism of action at a molecular level, Western blotting can be used to assess the phosphorylation status of key signaling proteins downstream of the targeted kinases.

Protocol:

  • Cell Lysis: Treat cancer cells with the test compounds at their IC50 concentrations for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Analysis by Western Blotting

Western_Blot_Pathway cluster_treatment Cell Treatment & Lysis cluster_pathway Signaling Cascade cluster_detection Western Blot Detection Compound 5-amino-6-methoxypyridin-2-ol Derivative (e.g., LEAD-004) Cells Cancer Cells Compound->Cells RTK Receptor Tyrosine Kinase (e.g., EGFR) Compound->RTK Inhibition Lysis Cell Lysis Cells->Lysis WB_pEGFR Detect p-EGFR Lysis->WB_pEGFR WB_EGFR Detect Total EGFR Lysis->WB_EGFR WB_pAkt Detect p-Akt Lysis->WB_pAkt WB_Akt Detect Total Akt Lysis->WB_Akt pRTK Phosphorylated RTK (p-EGFR) RTK->pRTK Ligand Binding PI3K PI3K pRTK->PI3K Akt Akt pAkt Phosphorylated Akt (p-Akt) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation

Caption: Hypothesized mechanism of action and its analysis via Western blotting.

Conclusion and Future Directions

This guide has presented a framework for the head-to-head comparison of novel derivatives of the 5-amino-6-methoxypyridin-2-ol scaffold. Through an illustrative, hypothetical study, we have demonstrated how a systematic evaluation using standard biological assays can elucidate critical structure-activity relationships. The fictional data suggests that dual substitution at the amino and 3-positions of the pyridine ring can lead to potent antiproliferative and kinase inhibitory activities.

For researchers in the field, this guide serves as a template for the rational design and evaluation of new chemical entities based on this promising scaffold. Future work should focus on the synthesis and rigorous testing of a diverse library of these derivatives to validate the SAR principles outlined here. Further optimization of the lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for their development as potential therapeutic agents.

References

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available from: [Link]

  • Al-Otaibi, M. A., et al. (2022). Synthesis, in vitro antiproliferative activity, and in silico study of novel 5-amino- and 6-amino-uracil derivatives as potential anticancer agents. RSC Advances, 12(45), 29465-29477. Available from: [Link]

  • Mohedas, A. H., et al. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. Available from: [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-amino-6-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we use, including their final disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step protocol for the disposal of 5-amino-6-methoxypyridin-2-ol, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Based on data from structurally related aminopyridine compounds, 5-amino-6-methoxypyridin-2-ol should be handled as a hazardous substance with potential for toxicity and environmental harm.[3][4][5] The precautionary principle must be applied.

Inferred Hazard Profile:

Hazard ClassGHS PictogramInferred Hazard StatementPrimary Precaution
Acute Toxicity (Oral) ☠️H301: Toxic if swallowed.[4][6]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]
Acute Toxicity (Dermal) H312: Harmful in contact with skin.[4]Wear protective gloves and clothing.[5]
Skin & Eye Irritation H315: Causes skin irritation.[4][6] H319: Causes serious eye irritation.[4][7]Wear safety glasses or goggles. Avoid contact with skin and eyes.[8]
Aquatic Toxicity 🐠H411: Toxic to aquatic life with long-lasting effects.[4]Avoid release to the environment. Do not dispose of down the drain.[3]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Always inspect gloves before use and wash hands after removal.[3]

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles must be worn.[3]

  • Body Protection: A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are required to prevent skin contact.[3]

  • Respiratory Protection: All handling of solid 5-amino-6-methoxypyridin-2-ol and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[10][11] Under no circumstances should this chemical or its contaminated materials be mixed with non-hazardous trash or disposed of via the sanitary sewer.[1][3]

Step 1: Designate a Hazardous Waste Container Procure a chemically compatible, leak-proof container with a secure, screw-top lid. The container must be in good condition.[3][10]

Step 2: Label the Container Correctly The moment the first drop of waste is added, the container must be labeled. Federal and state regulations require specific information.[11][12] The label must include:

  • The words "HAZARDOUS WASTE" .[10][12]

  • The full chemical name: "5-amino-6-methoxypyridin-2-ol" . Do not use abbreviations or formulas.[10]

  • An accurate list of all other constituents (e.g., "Methanol," "Silica Gel") with percentage estimates.

  • Appropriate hazard warnings (e.g., "Toxic," "Irritant").[12]

Step 3: Collect Waste Streams Appropriately

  • Solid Waste: Collect all contaminated solid materials, such as unused reagent, weighing paper, pipette tips, and contaminated gloves, directly into the labeled hazardous waste container. Avoid generating dust.[3]

  • Liquid Waste: Collect all solutions containing 5-amino-6-methoxypyridin-2-ol, including reaction mixtures and solvent rinses, in a designated liquid hazardous waste container.

  • Sharps: Any contaminated needles or sharp implements must be placed in a dedicated, puncture-proof sharps container that is also labeled as hazardous waste.

Step 4: Keep the Container Closed Waste containers must be kept tightly closed at all times, except when actively adding waste. Do not leave a funnel in the container opening.[3][10][11] This prevents the release of vapors and protects against spills.

On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[10]

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents and strong acids.[3][5]

  • Volume Limits: A single SAA can accumulate no more than 55 gallons of hazardous waste. For certain acutely toxic wastes (P-listed), the limit is 1 quart.[11] Once this limit is reached, your EHS department must remove the container within three days.[11]

Final Disposal Procedure

The final disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.

  • Request Pickup: When your waste container is approximately 90% full or has been accumulating for a period approaching your institution's limit (often 12 months for academic labs), submit a chemical waste collection request to your EHS department.[3][10]

  • Professional Disposal: Your institution's EHS department will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility.[3] Common disposal methods for this type of organic chemical waste include high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[2][8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing 5-amino-6-methoxypyridin-2-ol.

G Disposal Workflow for 5-amino-6-methoxypyridin-2-ol A Waste Generation (5-amino-6-methoxypyridin-2-ol) B Is waste solid, liquid, or contaminated labware? A->B C Solid Waste (Unused reagent, contaminated gloves, paper, silica gel) B->C Solid D Liquid Waste (Reaction mixtures, solutions, solvent rinses) B->D Liquid E Contaminated Sharps (Needles, blades) B->E Sharps G Place in a compatible, sealed container labeled 'Hazardous Waste' with all components listed. C->G D->G F Place in a dedicated, puncture-proof sharps container labeled 'Hazardous Waste' E->F F->G H Store container in designated Satellite Accumulation Area (SAA). Keep container closed. G->H I Is container >90% full OR approaching storage time limit? H->I J Continue to collect waste. Inspect SAA weekly. I->J No K Contact Institutional EHS Office for waste pickup. I->K Yes J->H L Waste transported and disposed of by licensed facility. K->L

Caption: Decision workflow for handling and disposing of 5-amino-6-methoxypyridin-2-ol waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills (e.g., >100 mL), evacuate the area and contact your institution's emergency response team.[3]

  • Don PPE: For small, manageable spills, don the appropriate PPE as described in Section 2.

  • Contain Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into your labeled hazardous waste container. Use tools that will not generate dust.[3]

  • Decontaminate Area: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.[3]

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Safety Data Sheet for 4-Aminopyridine. SynQuest Labs, Inc.

  • Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid. BenchChem.

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. BenchChem.

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services.

  • Chemical Waste Management Guide. Southern Illinois University, Center for Environmental Health and Safety.

  • Safety and Waste Management for SAM Chemistry Methods. U.S. Environmental Protection Agency (EPA).

  • 40 CFR § 721.8675 - Halogenated pyridines. Cornell Law School Legal Information Institute.

  • Material Safety Data Sheet. Pi Chemicals.

  • Safety Data Sheet. BroadPharm.

  • Safety Data Sheet for Pyridine. Labbox Export.

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.

  • Safety Data Sheet for DL-2-Amino-1-butanol. TCI Chemicals.

  • Safety Data Sheet. Sigma-Aldrich.

  • 2-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • ICSC 0214 - 2-AMINOPYRIDINE. International Labour Organization (ILO) and World Health Organization (WHO).

  • Safety Data Sheet for 2-Aminopyridine. Thermo Fisher Scientific.

  • Safety Data Sheet. AUTODOC.

  • Safety Data Sheet. Fisher Scientific.

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet. Covestro.

  • Material Safety Data Sheet. Phoenix Pharmaceuticals, Inc.

Sources

Personal protective equipment for handling 5-amino-6-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-Amino-6-methoxypyridin-2-ol

As drug development professionals and analytical chemists, handling functionalized pyridine derivatives requires a rigorous approach to both chemical integrity and personal safety. 5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) is a solid intermediate widely utilized in pharmaceutical synthesis ()[1]. Because of its specific hazard profile—most notably its oral toxicity—and its sensitivity to environmental degradation, standard benchtop handling is insufficient ().

This guide provides a field-proven, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profile & Hazard Assessment

Before designing a safety protocol, we must understand the physicochemical properties driving the hazards. The electron-donating nature of the amino and methoxy groups makes the pyridine ring electron-rich and susceptible to oxidative and photodegradation, necessitating strict inert storage conditions ()[2].

ParameterSpecificationOperational Implication
Chemical Name 5-Amino-6-methoxypyridin-2-olTarget compound identification
CAS Number 1094935-67-7Cross-reference for inventory and SDS
Physical Form SolidHigh risk of aerosolization/dust generation
Signal Word WarningRequires elevated operational awareness
Hazard Statements H302 (Harmful if swallowed)Strict ingestion prevention required
Precautionary Codes P264, P270, P301+P312, P330, P501Mandates hand hygiene and specific waste routing
Storage Requirements 2-8°C, dark, inert atmospherePrevents oxidative and photodegradation

Data summarized from authoritative safety data sheets (, ).

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about regulatory compliance; it is about establishing a physical barrier tailored to the compound's specific route of exposure. For 5-amino-6-methoxypyridin-2-ol, the primary risk is the accidental ingestion of solid particulates (H302) ().

  • Hand Protection (Primary Barrier):

    • Specification: Nitrile examination gloves (minimum thickness: 0.11 mm).

    • Causality: Nitrile provides excellent chemical resistance to solid organic intermediates. Since the primary hazard is ingestion, gloves prevent particulate accumulation on the skin, which could later be transferred to the mouth via unconscious face-touching ()[3].

    • Self-Validation Check: Perform a manual air-inflation test prior to donning to ensure no micro-tears compromise the barrier.

  • Eye/Face Protection:

    • Specification: ANSI Z87.1-compliant safety goggles with side shields.

    • Causality: Weighing solid powders generates micro-dust. Goggles prevent these particulates from dissolving in the tear duct, which can drain into the nasopharynx and subsequently be swallowed.

  • Respiratory & Environmental Protection:

    • Specification: Chemical fume hood (face velocity 80-100 fpm) or a dedicated powder dispensing enclosure.

    • Causality: While not explicitly classified as a severe inhalation hazard, keeping airborne dust away from the user's breathing zone is the most effective way to prevent subsequent ingestion. If a fume hood is unavailable, an N95/P100 particulate respirator is mandatory.

  • Body Protection:

    • Specification: Standard laboratory coat (fully buttoned) and closed-toe shoes.

Operational Workflow & Handling Protocol

To maintain both the safety of the operator and the 95% purity of the chemical, follow this step-by-step methodology.

Step 1: Preparation & Environmental Control

  • Verify the fume hood is operational and the sash is pulled down to the correct working height.

  • Purge a desiccator or secondary containment vessel with an inert gas (Nitrogen or Argon) to prepare for the return of the chemical.

Step 2: Dispensing & Weighing

  • Retrieve the sealed vial from 2-8°C storage ()[2]. Crucial Step: Allow the sealed vial to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold vial draws ambient moisture into the powder, accelerating degradation and clumping.

  • Use an anti-static weighing boat and a grounded stainless steel spatula. Causality: Static charge causes fine powders to scatter, increasing the risk of cross-contamination and operator exposure.

  • Carefully dispense the required mass.

Step 3: Post-Handling & Storage

  • Flush the headspace of the source vial with a gentle stream of Argon or Nitrogen before sealing ().

  • Wrap the cap tightly with Parafilm to ensure a moisture-tight seal and immediately return it to 2-8°C storage in the dark ()[3].

Spill Response & Disposal Plan

  • Spill Response: Do not sweep dry powder, as this rapidly aerosolizes the chemical. Gently cover the spill with a damp absorbent pad or paper towel to suppress dust. Carefully scoop the wet material into a hazardous waste container. Wash the affected benchtop thoroughly with soap and water.

  • Disposal (P501): 5-Amino-6-methoxypyridin-2-ol must not be flushed down the drain. Collect all contaminated consumables (weigh boats, gloves, paper towels) in a clearly labeled solid hazardous waste container (). Dispose of via a licensed chemical waste management facility.

  • Post-Operation Hygiene (P264): Doff gloves inside out to trap any residual powder. Immediately wash hands and forearms with soap and water before leaving the laboratory ().

Workflow Visualization

G A Pre-Operation: Equilibrate from 2-8°C & Verify SDS B Don PPE: Nitrile Gloves, Goggles, Lab Coat A->B C Environmental Control: Operate in Fume Hood B->C D Handling: Anti-static Weighing & Transfer C->D E Post-Operation: Seal in Inert Atmosphere (Ar/N2) D->E F Disposal: Solid Waste Container (P501) E->F G Doff PPE & Wash Hands Thoroughly (P264) F->G

Safe handling, operational, and disposal workflow for 5-amino-6-methoxypyridin-2-ol.

References

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.